Product packaging for Z-VAL-PRO-OH(Cat. No.:)

Z-VAL-PRO-OH

Cat. No.: B8508506
M. Wt: 348.4 g/mol
InChI Key: GPECCBYSVGSBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-VAL-PRO-OH is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O5 B8508506 Z-VAL-PRO-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

1-[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H24N2O5/c1-12(2)15(16(21)20-10-6-9-14(20)17(22)23)19-18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,24)(H,22,23)

InChI Key

GPECCBYSVGSBBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Z-VAL-PRO-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Pro-OH, chemically known as N-benzyloxycarbonyl-L-valyl-L-proline, is a protected dipeptide composed of the amino acids valine and proline. The N-terminal valine residue is protected by a benzyloxycarbonyl (Z) group, a common protecting group in peptide synthesis that can be removed under specific conditions, typically catalytic hydrogenation. This compound serves as a valuable building block in the synthesis of more complex peptides and peptidomimetics.

Recent research into structurally related compounds, particularly peptide aldehydes, has highlighted their potential as potent enzyme inhibitors. Specifically, derivatives of this compound have been investigated for their inhibitory activity against prolyl endopeptidases (PEPs), also known as post-proline cleaving enzymes (PPCEs).[1][2][3] These enzymes play a crucial role in the metabolism of proline-containing neuropeptides and hormones, making them attractive targets for therapeutic intervention in neurological and inflammatory disorders.[3][4][5] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of this compound.

Chemical Properties and Structure

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compoundZ-Pro-OHZ-Val-OH
CAS Number 53331-43-4[6]1148-11-41149-26-4[7]
Molecular Formula C18H24N2O5[6]C13H15NO4C13H17NO4[7]
Molecular Weight 348.4 g/mol [6]249.26 g/mol 251.3 g/mol [7]
Melting Point Not Available76-78 °CNot Available
Optical Rotation Not Available[α]20/D −42° (c = 2 in ethanol)Not Available
Solubility Not AvailableSoluble in DMSONot Available
Appearance Not AvailableWhite to off-white powder or crystalsNot Available

Chemical Structure:

The structure of this compound consists of an L-valine residue linked to an L-proline residue via a peptide bond. The N-terminus of the valine is protected by a benzyloxycarbonyl group.

Synthesis_Workflow cluster_coupling Peptide Coupling cluster_workup Work-up & Purification cluster_saponification Saponification Z_Val_OH Z-Val-OH Coupling DCC/HOBt or EDC/HOBt DIPEA in DCM Z_Val_OH->Coupling Pro_OMe L-Proline Methyl Ester Pro_OMe->Coupling Z_Val_Pro_OMe Z-Val-Pro-OMe Coupling->Z_Val_Pro_OMe Workup Aqueous Work-up Z_Val_Pro_OMe->Workup Purification Column Chromatography Workup->Purification Saponification LiOH in MeOH/H2O Purification->Saponification Acidification Acidification (1M HCl) Saponification->Acidification Extraction Extraction (EtOAc) Acidification->Extraction Final_Product This compound Extraction->Final_Product PEP_Inhibition_Pathway ZVP_derivative Z-Val-Pro-Aldehyde (Derivative of this compound) PEP Prolyl Endopeptidase (PEP) ZVP_derivative->PEP Inhibition Active_neuropeptide Active Neuropeptide PEP->Active_neuropeptide Neuropeptide_precursor Proline-containing Neuropeptide (e.g., Substance P precursor) Neuropeptide_precursor->PEP Cleavage Receptor Neuropeptide Receptor Active_neuropeptide->Receptor Cellular_response Cellular Response (e.g., Inflammation, Pain Signaling) Receptor->Cellular_response

References

Synthesis Protocol for N-Benzyloxycarbonyl-Valyl-Proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-valyl-proline (Z-Val-Pro-OH), a protected dipeptide often utilized as a building block in the synthesis of more complex peptides and peptidomimetics. This document outlines a detailed experimental protocol for its preparation, presents key quantitative data, and illustrates the synthesis workflow.

Introduction

In the realm of peptide chemistry and drug discovery, the controlled, sequential assembly of amino acids is fundamental. Protecting group strategies are essential to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the N-terminus of amino acids due to its stability under various coupling conditions and its facile removal via catalytic hydrogenation. This guide details a solution-phase synthesis of this compound, a dipeptide that can serve as a crucial intermediate in the development of therapeutic peptides.

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of N-benzyloxycarbonyl-valyl-proline.

ParameterValueReference
Yield 68%[1]
Melting Point 132-134 °C[1]
Molecular Formula C₁₈H₂₄N₂O₅
Molecular Weight 348.40 g/mol

Experimental Protocol

This protocol is based on the synthesis of N-CBZ-L-prolyl-L-valine. Note that in this procedure, the proline residue is activated and coupled to valine.

Materials
  • L-Valine

  • Triethylamine

  • Dioxane

  • Water

  • Solid carbon dioxide (dry ice)

  • N-CBZ-L-proline 4-nitrophenyl ester

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Brine solution

Procedure
  • Reaction Setup : In a suitable reaction vessel, combine L-Valine (30 mmol, 3.52 g) and triethylamine (60 mmol, 8.36 mL) in 275 mL of a 1:1 dioxane-water solvent mixture.[1]

  • pH Adjustment : Stir the solution and add pieces of solid carbon dioxide until a pH of 8.5 is achieved.[1]

  • Coupling Reaction : To the pH-adjusted solution, add N-CBZ-L-proline 4-nitrophenyl ester (30 mmol, 11.11 g). Allow the reaction to stir at room temperature for 20 hours.[1]

  • Acidification and Extraction : After the reaction period, acidify the clear yellow solution by the gradual addition of 1N HCl. Concentrate the solution by rotary evaporation under reduced pressure. Dilute the residue with ethyl acetate.[1]

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic phase and wash it sequentially with water (five times) and brine (two times).[1]

  • Drying and Concentration : Dry the organic phase over magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield an oil residue.[1]

  • Crystallization : Crystallize the oil residue from a hot ethyl acetate-hexane mixture to afford N-CBZ-L-prolyl-L-valine as a white solid.[1]

Reaction Pathway and Mechanism

The synthesis of N-benzyloxycarbonyl-valyl-proline involves the formation of a peptide bond between the N-protected proline and the free amino group of valine. In the provided protocol, this is achieved through the use of an activated ester, specifically the 4-nitrophenyl ester of N-Cbz-proline.

The general mechanism proceeds as follows:

  • Activation of the Carboxyl Group : The carboxylic acid of N-Cbz-proline is activated by converting it into a 4-nitrophenyl ester. The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide ion.

  • Nucleophilic Attack : The free amino group of L-valine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated ester.

  • Tetrahedral Intermediate Formation : A tetrahedral intermediate is formed.

  • Peptide Bond Formation : The tetrahedral intermediate collapses, leading to the formation of the amide (peptide) bond and the departure of the 4-nitrophenoxide leaving group.

The use of triethylamine as a base is crucial to deprotonate the amino group of L-valine, thereby increasing its nucleophilicity, and to neutralize any acid that may be present or formed during the reaction.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-benzyloxycarbonyl-valyl-proline.

SynthesisWorkflow reagents reagents process process product product A L-Valine + Triethylamine B Dissolve in Dioxane/Water A->B C Adjust pH to 8.5 with CO2(s) B->C E Stir at RT for 20h C->E D Add N-CBZ-L-proline 4-nitrophenyl ester D->E F Acidify with 1N HCl E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry (MgSO4) and Concentrate H->I J Crystallize from Ethyl Acetate/Hexane I->J K N-CBZ-L-prolyl-L-valine (White Solid) J->K

Caption: Workflow for the synthesis of N-benzyloxycarbonyl-valyl-proline.

Characterization Data

Detailed experimental characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the final product, N-benzyloxycarbonyl-valyl-proline, were not available in the searched literature. For definitive structural confirmation and purity assessment, it is recommended to perform these analytical techniques on the synthesized product. The expected data would be consistent with the dipeptide structure, showing signals corresponding to the protons and carbons of the valine, proline, and benzyloxycarbonyl protecting group. Mass spectrometry should confirm the expected molecular weight of 348.40 g/mol .

References

An In-Depth Technical Guide on the Presumed In Vitro Mechanism of Action of Z-VAL-PRO-OH

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific experimental data on the in vitro mechanism of action for Z-VAL-PRO-OH is not publicly available. This guide has been constructed based on the analysis of structurally similar compounds and general principles of enzyme inhibition. The information presented herein is intended to serve as a scientific and technical framework for potential research and drug development professionals.

Introduction

This compound, or N-benzyloxycarbonyl-L-valyl-L-proline, is a dipeptide derivative. The presence of a proline residue at the C-terminus following a valine residue suggests its potential as a competitive inhibitor of peptidases that recognize proline in the P1 position of their substrates. The N-terminal benzyloxycarbonyl (Z) group, a common protecting group in peptide synthesis, may also play a role in the molecule's stability, cell permeability, and interaction with enzyme active sites. Based on its structure, a primary hypothesized target for this compound is Dipeptidyl Peptidase IV (DPP-IV), a serine protease that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides.[1]

This document outlines the putative mechanism of action of this compound, drawing parallels from known inhibitors of dipeptidyl peptidases and other proline-specific peptidases. It also provides generalized experimental protocols and data presentation formats that could be employed in its in vitro characterization.

Hypothesized Mechanism of Action

This compound is presumed to act as a competitive enzyme inhibitor.[2][3] In this model, the inhibitor molecule, resembling the enzyme's natural substrate, binds to the active site, thereby preventing the substrate from binding and being processed.[2] For a peptidase like DPP-IV, the valine and proline residues of this compound would mimic the N-terminal dipeptide of a natural substrate. The benzyloxycarbonyl group may provide additional hydrophobic interactions within the enzyme's binding pocket, potentially increasing its affinity and inhibitory potency.

The inhibition of DPP-IV is a clinically validated approach for the management of type 2 diabetes.[4] DPP-IV is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[5]

Quantitative Data on Structurally Related Peptidase Inhibitors

While specific data for this compound is unavailable, the following table summarizes the inhibitory activity of other proline-containing peptides against relevant peptidases to provide a comparative context.

CompoundTarget EnzymeIC50 ValueInhibition TypeReference
H-Val-Pro-Pro-OHACE9 µMCompetitive[6]
LPFADPP-IV267.9 µMNot specified[5]
VPFWADPP-IV325.0 µMNot specified[5]
WGLPDPP-IV350.9 µMNot specified[5]
LRGFGNPPTDPP-IV1.56 µMNot specified[7]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro mechanism of action of a putative peptidase inhibitor like this compound.

1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-IV.

  • Principle: This is a fluorometric assay that measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. The release of the fluorescent product, AMC, is monitored over time.

  • Materials:

    • Recombinant human DPP-IV enzyme

    • Gly-Pro-AMC substrate

    • This compound (test compound)

    • Sitagliptin or other known DPP-IV inhibitor (positive control)

    • Tris buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • 96-well black microplates

    • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in Tris buffer to create a range of test concentrations.

    • In a 96-well plate, add the Tris buffer, DPP-IV enzyme, and either this compound, the positive control, or solvent (for the no-inhibitor control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Immediately measure the fluorescence intensity at time zero and then kinetically every 2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.

    • Normalize the velocities to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

2. Enzyme Kinetics and Determination of Inhibition Type

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) of this compound.

  • Principle: By measuring the reaction rates at varying substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to elucidate the mechanism of inhibition.[2]

  • Procedure:

    • Perform the DPP-IV inhibition assay as described above.

    • Use a fixed concentration of this compound (e.g., at or near its IC50).

    • Vary the concentration of the Gly-Pro-AMC substrate over a wide range.

    • Repeat the experiment with at least two different fixed concentrations of this compound and a no-inhibitor control.

  • Data Analysis:

    • Calculate the initial velocities for each substrate and inhibitor concentration.

    • Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the type of inhibition (e.g., competitive inhibitors increase the apparent Km but do not change Vmax).[8]

3. In Vitro Cellular Assay: GLP-1 Release

  • Objective: To assess the effect of this compound on the secretion of GLP-1 from enteroendocrine cells.

  • Principle: The NCI-H716 cell line is a model for human enteroendocrine L-cells that secrete GLP-1 in response to stimuli. The effect of the test compound on GLP-1 secretion can be quantified using an ELISA.

  • Materials:

    • NCI-H716 cells

    • Cell culture medium (e.g., RPMI-1640)

    • Phorbol 12-myristate 13-acetate (PMA) or other secretagogue

    • This compound

    • GLP-1 ELISA kit

  • Procedure:

    • Culture NCI-H716 cells to an appropriate confluency in 24-well plates.

    • Wash the cells and incubate them in a serum-free medium containing different concentrations of this compound for a specified period (e.g., 2 hours).

    • Stimulate GLP-1 secretion by adding a secretagogue like PMA.

    • Collect the cell culture supernatant.

    • Quantify the concentration of active GLP-1 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of GLP-1 secreted in the presence of this compound to the control (vehicle-treated) cells.

    • Perform statistical analysis to determine the significance of any observed effects.

Visualizations

G Hypothetical Signaling Pathway of a DPP-IV Inhibitor cluster_0 Intestinal Lumen cluster_1 Enteroendocrine L-cell cluster_2 Bloodstream cluster_3 Pancreatic Beta-cell Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 DPP-IV DPP-IV Active GLP-1->DPP-IV GLP-1 Receptor GLP-1 Receptor Active GLP-1->GLP-1 Receptor Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 Degradation This compound This compound This compound->DPP-IV Inhibition Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion

Hypothesized signaling pathway of a DPP-IV inhibitor.

G Experimental Workflow for In Vitro Inhibitor Screening Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Single Concentration Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay Lead Optimization Lead Optimization Hit Identification->Lead Optimization IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Mechanism of Inhibition Studies Mechanism of Inhibition Studies IC50 Determination->Mechanism of Inhibition Studies Cellular Assays Cellular Assays IC50 Determination->Cellular Assays Enzyme Kinetics Enzyme Kinetics Mechanism of Inhibition Studies->Enzyme Kinetics Lineweaver-Burk Plot Lineweaver-Burk Plot Enzyme Kinetics->Lineweaver-Burk Plot Determine Inhibition Type Determine Inhibition Type Lineweaver-Burk Plot->Determine Inhibition Type Determine Inhibition Type->Lead Optimization Assess Biological Effect Assess Biological Effect Cellular Assays->Assess Biological Effect Assess Biological Effect->Lead Optimization

Workflow for in vitro inhibitor screening and characterization.

References

discovery and initial characterization of Z-VAL-PRO-OH

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive overview of the discovery and initial characterization of Z-VAL-PRO-OH, a benzyloxycarbonyl-protected dipeptide. Due to the limited publicly available information specifically detailing the discovery and in-depth characterization of this compound, this guide synthesizes information on closely related and structurally similar dipeptides and tripeptides to provide a foundational understanding. The methodologies for synthesis, potential biological activities, and relevant signaling pathways are extrapolated from research on analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development interested in the potential applications of proline-containing peptides.

Introduction

This compound, chemically known as N-benzyloxycarbonyl-L-valyl-L-proline, is a protected dipeptide. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the N-terminus of valine, preventing unwanted reactions during peptide synthesis and allowing for controlled, sequential addition of amino acids.[1] Proline's unique cyclic structure imparts significant conformational constraints on peptides, influencing their stability and biological activity.[1] While specific data on this compound is scarce, the study of similar proline-containing peptides, such as H-Val-Pro-Pro-OH, has revealed their potential as inhibitors of enzymes like angiotensin-converting enzyme (ACE).[2][3]

Synthesis and Physicochemical Properties

The synthesis of Z-protected dipeptides like this compound typically involves solution-phase or solid-phase peptide synthesis (SPPS) methodologies.[1][4] In a solution-phase approach, the carboxylic acid of the N-protected amino acid (Z-Val-OH) is activated and then reacted with the amino group of the subsequent amino acid (Proline).

General Synthesis Protocol (Hypothetical)

A general, hypothetical solution-phase synthesis for this compound is outlined below. This protocol is based on standard peptide coupling techniques.

Materials:

  • Z-Valine (Z-Val-OH)

  • L-Proline methyl ester hydrochloride

  • Coupling agents (e.g., DCC/HOBt or HATU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

  • Reagents for deprotection (e.g., LiOH for saponification)

Workflow:

Synthesis_Workflow cluster_coupling Peptide Coupling cluster_deprotection Ester Hydrolysis Z_Val Z-Val-OH Pro_ester Pro-OMe·HCl Coupled_product Z-Val-Pro-OMe Z_Val->Coupled_product Pro_ester->Coupled_product Coupling_reagents Coupling Reagents (e.g., HATU, DIPEA) Coupling_reagents->Coupled_product Final_product This compound Coupled_product->Final_product Saponification Saponification (e.g., LiOH) Saponification->Final_product

Hypothetical workflow for the synthesis of this compound.

Procedure:

  • Coupling: Z-Val-OH and L-Proline methyl ester hydrochloride are dissolved in an appropriate solvent like DMF. A base (DIPEA) is added to neutralize the hydrochloride salt. The coupling reagent (e.g., HATU) is then added to facilitate the formation of the peptide bond. The reaction is stirred at room temperature until completion, monitored by a technique like Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The crude product, Z-Val-Pro-OMe, is then purified, typically by column chromatography.

  • Saponification: The purified methyl ester is dissolved in a solvent mixture (e.g., THF/water), and an aqueous solution of a base like lithium hydroxide (LiOH) is added to hydrolyze the ester, yielding the final product, this compound.

  • Final Purification: After acidification to protonate the carboxylic acid, the final product is extracted and purified to obtain the pure this compound.

Physicochemical Data
PropertyValueSource
CAS Number 53331-43-4[5]
Molecular Formula C18H24N2O5[5]
Molecular Weight 348.4 g/mol [5]

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly detailed in the available literature. However, by examining related compounds, we can infer potential areas of interest. For instance, the tripeptide H-Val-Pro-Pro-OH is a known inhibitor of the Angiotensin-Converting Enzyme (ACE), with an IC50 of 9 µM.[2][3] ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure.

The Renin-Angiotensin System (RAS)

The RAS is a critical hormonal cascade that plays a vital role in regulating blood pressure and fluid balance.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Vasoconstriction AT1_Receptor->Aldosterone Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Inhibitor Potential Inhibition by Proline-Peptides Inhibitor->ACE

The Renin-Angiotensin System and potential site of inhibition.

Inhibition of ACE prevents the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Given that H-Val-Pro-Pro-OH exhibits ACE inhibitory activity, it is plausible that this compound or its deprotected form (H-Val-Pro-OH) could also interact with ACE or other proteases.

Initial Characterization Methods

The initial characterization of a newly synthesized peptide like this compound would involve a series of analytical techniques to confirm its identity, purity, and structure.

Experimental Workflow for Characterization

Characterization_Workflow cluster_purity Purity cluster_identity Identity cluster_structure Structure Start Synthesized this compound Purity Purity Assessment Start->Purity Identity Identity Confirmation Purity->Identity HPLC HPLC Structure Structural Elucidation Identity->Structure MS Mass Spectrometry (MS) End Characterized Compound Structure->End NMR NMR Spectroscopy (¹H, ¹³C)

General workflow for the initial characterization of this compound.

Detailed Methodologies:

  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: A sample of the synthesized compound is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution method, typically with mobile phases of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA), is used to separate the compound from impurities. The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram.

  • Mass Spectrometry (MS):

    • Protocol: The molecular weight of the compound is determined using an electrospray ionization (ESI) mass spectrometer. The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) is measured. This confirms that the compound has the correct molecular weight corresponding to its chemical formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: ¹H and ¹³C NMR spectra are acquired by dissolving the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide information about the number and types of protons and their connectivity. The ¹³C NMR spectrum confirms the presence of all the carbon atoms in the molecule. Together, these spectra allow for the unambiguous elucidation of the chemical structure.

Conclusion

This compound is a protected dipeptide with potential applications in peptide chemistry and drug discovery. While specific research on its discovery and biological activity is limited, by drawing parallels with structurally related proline-containing peptides, we can anticipate its potential as a precursor for bioactive molecules, possibly targeting enzymes such as proteases. The synthesis and characterization would follow standard, well-established protocols in peptide chemistry. Further research is warranted to fully elucidate the biological profile and potential therapeutic applications of this compound.

References

Z-Val-Pro-OH: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Z-Val-Pro-OH (N-Benzyloxycarbonyl-L-valyl-L-proline), a protected dipeptide commonly used in synthetic chemistry and as a building block for more complex molecules. Understanding these properties is critical for its effective storage, handling, and application in research and development. While specific experimental data for this compound is limited in publicly available literature, this guide combines general principles of peptide chemistry, data from structurally similar compounds, and recommended experimental protocols to provide a thorough working knowledge.

Physicochemical Properties of this compound

This compound is a dipeptide composed of L-valine and L-proline, with the N-terminus of valine protected by a benzyloxycarbonyl (Z or Cbz) group. This structure imparts specific characteristics that govern its solubility and stability. The hydrophobic nature of the Z-group and the valine side chain, combined with the cyclic structure of proline and the polar carboxylic acid, results in amphiphilic properties.

Solubility Profile

The solubility of a peptide is influenced by its amino acid composition, sequence, and the presence of protecting groups, as well as the properties of the solvent (e.g., polarity, pH).[1] For this compound, the bulky, non-polar Z-group and the isobutyl side chain of valine tend to decrease solubility in aqueous solutions. Conversely, these features enhance solubility in organic solvents. The free carboxylic acid provides a site for ionization, allowing for increased solubility in basic aqueous solutions.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not widely published. However, data from analogous compounds, such as Z-Pro-OH, and general principles of peptide solubility allow for reasoned estimations. The following table summarizes known and estimated solubility data.

SolventTypeExpected Solubility of this compoundQuantitative Data for Analogues
Water Aqueous (Polar, Protic)Sparingly SolubleUnprotected L-Proline is highly soluble (1620 mg/mL at 25°C).[2][3] The Z-group drastically reduces this.
Phosphate-Buffered Saline (PBS, pH 7.4) Aqueous BufferSparingly SolubleFor N-Boc-L-proline, solubility is ~0.14 mg/mL in a DMF:PBS (1:6) solution.[4]
Dimethyl Sulfoxide (DMSO) Organic (Polar, Aprotic)Highly SolubleZ-Pro-OH is soluble at 100 mg/mL (with sonication).
Dimethylformamide (DMF) Organic (Polar, Aprotic)Highly SolubleN-Boc-L-proline is soluble at ~20 mg/mL.[4]
Ethanol Organic (Polar, Protic)SolubleN-Boc-L-proline is soluble at ~15 mg/mL.[4] L-Proline is slightly soluble (1.5g/100g).[2]
Methanol Organic (Polar, Protic)SolubleL-Proline is highly soluble in methanol.[5]
Acetonitrile (ACN) Organic (Polar, Aprotic)Moderately SolubleGeneral solvent for hydrophobic peptides.
Dichloromethane (DCM) Organic (Non-polar)Moderately to Sparingly SolubleOften used in peptide synthesis work-up.

Note: "Sparingly Soluble" typically implies <1 mg/mL; "Soluble" implies 1-100 mg/mL; "Highly Soluble" implies >100 mg/mL. These are estimations and should be experimentally verified.

Stability Profile

The stability of this compound is influenced by temperature, pH, light, and enzymatic action. The primary chemical degradation pathways for protected peptides include hydrolysis of the peptide bond and cleavage of the protecting group.[6]

Key Factors Influencing Stability
  • pH: The peptide bond is susceptible to hydrolysis under strongly acidic or basic conditions. The Z-group is generally stable to mild acidic and basic conditions but can be cleaved by strong acids (e.g., HBr in acetic acid) or catalytic hydrogenolysis.[7]

  • Temperature: Elevated temperatures accelerate degradation reactions. For long-term storage, freezing is recommended.[6] Once in solution, repeated freeze-thaw cycles should be avoided as they can promote aggregation and degradation.[6]

  • Oxidation: While Valine and Proline are not prone to oxidation, care should be taken with solvents like DMSO, which can potentially oxidize other components if impurities are present.[1]

  • Storage Conditions: As a lyophilized powder, this compound is significantly more stable than when in solution.[6] It should be stored in a cool, dry, and dark place. Recommended storage for the solid is at -20°C for long-term stability. Stock solutions should be stored at -20°C or -80°C and used within 1-6 months.

Summary of Stability and Storage Recommendations
ConditionStability ProfileRecommended Handling & Storage
Lyophilized Powder Stable for years when stored properly.Store at -20°C in a tightly sealed container, protected from moisture and light.
Aqueous Solution (Neutral pH) Limited stability. Prone to hydrolysis over time.Prepare fresh. If storage is necessary, aliquot and freeze at -80°C. Avoid prolonged storage at pH > 8.[6]
Organic Solvent (e.g., DMSO, DMF) More stable than in aqueous solutions.Store at -20°C or -80°C in tightly sealed vials. Aliquot to prevent contamination and repeated freeze-thaw cycles.
Acidic Conditions (pH < 3) Risk of peptide bond hydrolysis and potential cleavage of the Z-group with strong acids.Avoid prolonged exposure to strong acids unless for deprotection.
Basic Conditions (pH > 8) Increased rate of peptide bond hydrolysis.Avoid prolonged exposure. Keep solutions chilled if temporary basic conditions are required.[6]
Light Exposure Generally stable, but photochemical degradation is possible over long periods.Store in amber vials or protected from light.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed vial. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

  • Sampling: Carefully extract a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL or M based on the measured concentration and the dilution factor.

G cluster_0 Solubility Determination Workflow A 1. Add excess this compound to known volume of solvent B 2. Agitate at constant temp (e.g., 24h @ 25°C) A->B C 3. Centrifuge to separate undissolved solid B->C D 4. Collect clear supernatant C->D E 5. Quantify concentration (e.g., by HPLC-UV) D->E F 6. Calculate solubility (mg/mL or M) E->F G cluster_1 HPLC-Based Stability Assessment Workflow prep Prepare solutions of this compound in different pH buffers incubate Incubate aliquots at controlled temperatures (4°C, 25°C, 40°C) prep->incubate sample Sample at various time points (T=0, 2, 4, 8, 24h...) incubate->sample analyze Analyze samples by RP-HPLC sample->analyze data Calculate % remaining vs. T=0 and determine degradation rate analyze->data G cluster_0 Factors Influencing this compound Properties cluster_1 Molecular Structure cluster_2 Solvent Properties ZVP This compound Z Z-Group (Hydrophobic) ZVP->Z Val Valine (Hydrophobic) ZVP->Val Pro Proline (Cyclic, Polar) ZVP->Pro COOH Carboxylic Acid (Ionizable) ZVP->COOH Solubility Solubility Z->Solubility -ve effect in H2O +ve effect in organics Stability Stability Val->Solubility -ve effect in H2O +ve effect in organics Pro->Solubility +ve effect in H2O COOH->Solubility +ve effect in H2O Polarity Polarity Polarity->Solubility pH pH pH->COOH ionizes pH->Stability hydrolysis Temp Temperature Temp->Solubility Temp->Stability accelerates degradation G cluster_0 Potential Degradation Pathways for this compound start {this compound | Intact Molecule} hydrolysis Z-Val-OH + Pro-OH Peptide Bond Cleavage start->hydrolysis Strong Acid/Base (Hydrolysis) deprotection H-Val-Pro-OH + Toluene + CO2 Z-Group Cleavage start->deprotection H2, Pd/C (Hydrogenolysis)

References

Z-VAL-PRO-OH: A Potential Protease Inhibitor for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. The strategic design of protease inhibitors is a cornerstone of modern drug discovery. This whitepaper explores the potential of N-benzyloxycarbonyl-L-valyl-L-proline (Z-VAL-PRO-OH) as a protease inhibitor. While direct and extensive research on the inhibitory properties of this compound is nascent, its structural features, particularly the presence of a proline residue, suggest a strong potential for activity against proline-specific proteases. This document synthesizes information on related compounds, proposes a hypothetical mechanism of action, and provides a comprehensive guide to the experimental protocols required for its full characterization as a potential therapeutic agent.

Introduction: The Landscape of Protease Inhibition

Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins and are essential for many biological processes. Their dysregulation is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and viral infections. Consequently, the development of specific and potent protease inhibitors has been a highly successful strategy in pharmacology.

Proline-specific peptidases (PSPs) are a unique group of enzymes that recognize and cleave peptide bonds involving proline residues.[1] The distinct cyclic structure of proline imparts significant conformational rigidity to the peptide backbone, requiring specialized enzymatic machinery for its processing.[2] Key families of proline-specific proteases include Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP), both of which are validated drug targets.

This compound is a dipeptide composed of valine and proline with a benzyloxycarbonyl (Z) protecting group at the N-terminus of valine. While commercially available as a biochemical for research purposes, its biological activity as a protease inhibitor has not been extensively documented.[3][4][5] However, the structural similarity to known proline-containing peptide inhibitors suggests that it is a promising candidate for investigation.

Hypothetical Target and Mechanism of Action

Based on the structural features of this compound, we hypothesize that it acts as a competitive inhibitor of a proline-specific protease, such as Prolyl Oligopeptidase (POP) or a related enzyme. The proline residue is expected to guide the molecule to the S1 subsite of the enzyme's active site, a pocket that accommodates the residue N-terminal to the scissile bond. The valine residue would occupy the S2 subsite. The N-terminal Z-group could provide additional hydrophobic interactions within the active site, enhancing binding affinity.

As a competitive inhibitor, this compound would bind to the active site of the enzyme, preventing the binding and subsequent cleavage of the natural substrate. The inhibition would be reversible, and its potency would be determined by the inhibitor's affinity for the enzyme, quantified by the inhibition constant (Ki).

Quantitative Data on Related Protease Inhibitors

Direct quantitative data for this compound is not currently available in the public domain. However, data from structurally similar compounds can provide a valuable frame of reference for its potential potency. The following table summarizes inhibitory data for other proline-containing peptides against various proteases.

InhibitorTarget ProteaseIC50KiNotes
H-Val-Pro-Pro-OHAngiotensin-Converting Enzyme (ACE)9 µM-A milk-derived tripeptide with antihypertensive properties.[6]
Z-Pro-ProlinalProlyl Oligopeptidase (POP)-4.2 nMA potent, slow-binding inhibitor.[7]
Val-boro-ProDipeptidyl Peptidase IV (DPP-IV)~10 nM-A potent inhibitor of T-cell proliferation.[8]
Benzyloxycarbonyl-alanyl-prolineProlyl Endopeptidase--Shows antidepressant properties in rat models.[9]

Detailed Experimental Protocols

To validate the hypothesis that this compound is a protease inhibitor and to fully characterize its activity, a series of well-defined experiments are necessary.

Synthesis of this compound

While this compound is commercially available, in-house synthesis may be required for larger quantities or for the generation of analogs. A standard solution-phase peptide coupling method can be employed.

Protocol:

  • Starting Materials: Z-Val-OH (N-benzyloxycarbonyl-L-valine) and L-Proline methyl ester hydrochloride.

  • Coupling: Dissolve Z-Val-OH and a coupling reagent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide).

  • Add L-Proline methyl ester hydrochloride and a base (e.g., triethylamine or N,N-diisopropylethylamine) to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove by-products. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Saponification: Treat the purified Z-Val-Pro-OMe with a base such as lithium hydroxide in a mixture of tetrahydrofuran and water to hydrolyze the methyl ester.

  • Final Product: Acidify the reaction mixture to precipitate this compound. Collect the solid by filtration, wash with water, and dry to yield the final product.

In Vitro Protease Inhibition Assay

A fluorogenic or colorimetric substrate-based assay is a standard method to determine the inhibitory activity of a compound.

Protocol (Hypothetical for Prolyl Oligopeptidase):

  • Materials:

    • Recombinant human Prolyl Oligopeptidase (POP).

    • Fluorogenic substrate: Z-Gly-Pro-AMC (7-(N-benzyloxycarbonyl-glycyl-prolyl-amido)-4-methylcoumarin).

    • Assay Buffer: 0.1 M sodium/potassium phosphate buffer (pH 7.0), containing 0.1 mM DTT.

    • This compound stock solution in DMSO.

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In the wells of the microplate, add 50 µL of the assay buffer, 25 µL of the this compound dilution (or DMSO for control), and 25 µL of the POP enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the pre-warmed fluorogenic substrate solution.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm, and continue to monitor every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Kinetics (Ki)

To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying both the substrate and inhibitor concentrations.

Protocol:

  • Perform the in vitro protease inhibition assay as described above, but with multiple fixed concentrations of the fluorogenic substrate.

  • For each substrate concentration, determine the IC50 value of this compound.

  • Analyze the data using the Cheng-Prusoff equation for competitive inhibition:

    • Ki = IC50 / (1 + [S]/Km)

    • Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.

  • Alternatively, construct Lineweaver-Burk or Dixon plots to visually and quantitatively determine the mode of inhibition and the Ki value.

Visualizations: Pathways and Workflows

Proposed Mechanism of Competitive Inhibition

The following diagram illustrates the proposed competitive inhibition of a protease by this compound.

Inhibition_Mechanism cluster_0 Enzyme Active Site E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I This compound (I) P Products (P) ES->E + P EI->E

Caption: Competitive inhibition of a protease by this compound.

Experimental Workflow for Inhibitor Characterization

The logical flow of experiments to characterize this compound as a protease inhibitor is depicted below.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Mechanism cluster_2 Phase 3: Specificity & Cellular Activity synthesis Synthesis & Purity Check of this compound primary_screen Primary Inhibition Screen (Single Concentration) synthesis->primary_screen ic50 IC50 Determination (Dose-Response) primary_screen->ic50 If Active kinetics Kinetic Studies (Ki & MOA Determination) ic50->kinetics specificity Specificity Profiling (Panel of Proteases) kinetics->specificity cell_based Cell-Based Assays (Target Engagement & Efficacy) specificity->cell_based

Caption: Workflow for characterizing this compound.

Hypothetical Signaling Pathway Affected by POP Inhibition

Inhibition of Prolyl Oligopeptidase (POP) has been shown to have effects on signaling pathways relevant to neurodegenerative diseases. The diagram below illustrates a simplified, hypothetical pathway.

Signaling_Pathway ZVP This compound POP Prolyl Oligopeptidase (POP) ZVP->POP Inhibits SubstanceP Substance P (Neuropeptide) POP->SubstanceP Degrades Fragments Inactive Fragments POP->Fragments Produces Neuroprotection Neuroprotective Effects SubstanceP->Neuroprotection Promotes

Caption: Hypothetical pathway affected by POP inhibition.

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, candidate for protease inhibition. Its structural features, particularly the proline residue, strongly suggest a potential for activity against proline-specific proteases. This technical guide has outlined a clear path forward for the comprehensive evaluation of this compound, from initial synthesis and in vitro screening to detailed kinetic analysis.

The successful characterization of this compound as a potent and selective protease inhibitor would open up new avenues for drug discovery. Future research should focus on executing the proposed experimental plan, and, if promising results are obtained, expanding the investigation to include structure-activity relationship (SAR) studies with analogs of this compound to optimize its potency and selectivity. Furthermore, elucidating its effects in cellular and in vivo models will be crucial to understanding its therapeutic potential.

References

Preliminary Biological Activity Screening of Z-VAL-PRO-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed preliminary biological activity screening for the N-benzyloxycarbonyl-protected dipeptide, Z-VAL-PRO-OH. Due to the limited publicly available data on the specific biological activities of this compound, this document provides a comprehensive, hypothesized screening strategy based on the known activities of structurally related peptide derivatives and established in vitro screening methodologies. The proposed screening cascade includes enzyme inhibition assays targeting proteases such as dipeptidyl peptidase-IV (DPP-IV), caspases, and calpains, alongside cellular assays to evaluate anti-inflammatory and cytotoxic effects. This guide provides detailed experimental protocols, illustrative data presentation formats, and workflow diagrams to facilitate the initial biological characterization of this compound and similar novel peptide-based compounds.

Introduction

This compound (N-benzyloxycarbonyl-L-valyl-L-proline) is a protected dipeptide. The presence of the proline residue can impart unique conformational constraints, which may influence its biological activity and stability[1]. The valine residue and the N-terminal benzyloxycarbonyl (Z) protecting group also contribute to the overall physicochemical properties of the molecule, which can affect its interaction with biological targets.

Peptide derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition and modulation of cellular signaling pathways. For instance, proline-containing peptides have been identified as inhibitors of enzymes like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-IV (DPP-IV)[2][3][4]. Furthermore, peptide-based structures can be designed to target other proteases, such as caspases and calpains, which are involved in apoptosis and other cellular processes[5][6]. Given the structural features of this compound, a preliminary screening campaign should focus on evaluating its potential as an enzyme inhibitor and its effects on cellular inflammatory and viability pathways.

Proposed Screening Cascade and Rationale

Based on the activities of structurally similar compounds, the following biological activities are proposed for the initial screening of this compound:

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a serine protease involved in glucose metabolism, and its inhibitors are used in the treatment of type 2 diabetes[7][8]. Proline-containing peptides are known inhibitors of this enzyme.

  • Caspase-3 Inhibition: Caspase-3 is a key effector caspase in the apoptotic pathway[5][9]. Inhibition of caspase-3 can have therapeutic implications in diseases characterized by excessive apoptosis.

  • Calpain Inhibition: Calpains are calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation is implicated in several diseases[6][10].

  • Anti-inflammatory Activity: The potential of this compound to modulate inflammatory responses can be assessed by measuring its effect on the production of pro-inflammatory cytokines in immune cells[11][12].

  • Cytotoxicity: A fundamental initial screen for any new compound is to determine its potential toxicity to cells.

Experimental Protocols

Enzyme Inhibition Assays

A generalized workflow for enzyme inhibition screening is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution Dispense_Compound Dispense Compound Dilutions to 96-well Plate Compound_Prep->Dispense_Compound Enzyme_Prep Prepare Enzyme Stock Solution Add_Enzyme Add Enzyme to Wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorogenic Substrate Stock Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Incubate_1 Pre-incubate Compound and Enzyme Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Measure_Signal Measure Fluorescence/Absorbance Incubate_2->Measure_Signal Calculate_Inhibition Calculate Percent Inhibition Measure_Signal->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: General workflow for in vitro enzyme inhibition assays.

3.1.1. Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Screening

  • Principle: This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate by recombinant human DPP-IV[7].

  • Materials:

    • Recombinant Human DPP-IV

    • DPP-IV Assay Buffer

    • Fluorogenic Substrate (e.g., Gly-Pro-AMC)

    • Positive Control Inhibitor (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 50 µL of the compound dilutions to the wells of the microplate. Include wells for a positive control, a no-inhibitor control, and a no-enzyme control.

    • Add 20 µL of DPP-IV enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 30 µL of the DPP-IV substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

3.1.2. Caspase-3 Inhibition Assay

  • Principle: This assay determines the ability of this compound to inhibit the activity of caspase-3, a key enzyme in the apoptosis pathway, using a specific fluorogenic substrate[5][13].

  • Materials:

    • Recombinant Human Caspase-3

    • Caspase Assay Buffer

    • Fluorogenic Substrate (e.g., Ac-DEVD-AMC)

    • Positive Control Inhibitor (e.g., Ac-DEVD-CHO)[5]

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Follow the general procedure outlined in the DPP-IV assay, substituting the specific enzyme, substrate, and positive control for caspase-3.

    • Measure fluorescence at an appropriate excitation/emission wavelength for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

    • Calculate the percent inhibition and determine the IC50 value.

3.1.3. Calpain Inhibition Assay

  • Principle: This assay evaluates the inhibitory effect of this compound on calpain, a calcium-activated cysteine protease, using a fluorogenic substrate[6][14].

  • Materials:

    • Calpain-1 or Calpain-2

    • Calpain Assay Buffer (containing calcium and a reducing agent like DTT)

    • Fluorogenic Substrate (e.g., Suc-LLVY-AMC)

    • Positive Control Inhibitor (e.g., Calpain Inhibitor III, Z-Val-Phe-CHO)[15]

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Follow the general procedure outlined in the DPP-IV assay, using the specific reagents for the calpain assay.

    • Measure fluorescence at the appropriate excitation/emission wavelengths for the substrate.

    • Calculate the percent inhibition and determine the IC50 value.

Cellular Assays

3.2.1. Anti-inflammatory Activity Assay

  • Principle: This assay measures the ability of this compound to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) or human peripheral blood mononuclear cells (PBMCs)[11][16].

G cluster_stim Inflammatory Stimulation cluster_nuc Nuclear Translocation & Transcription cluster_protein Protein Synthesis & Secretion LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IκB NF-κB/IκB Complex IKK->NFkB_IκB NFkB_active Active NF-κB IKK->NFkB_active Phosphorylates IκB Nucleus Nucleus NFkB_active->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Binds to DNA mRNA Pro-inflammatory mRNA Gene_Transcription->mRNA Cytokines TNF-α, IL-6 mRNA->Cytokines Translation ZVALPROOH This compound ZVALPROOH->IKK Potential Inhibition Point G Start Preliminary Screening Hit (e.g., IC50 < 50 µM) Confirm_Activity Confirm Activity with Fresh Compound Start->Confirm_Activity Dose_Response Generate Detailed Dose-Response Curve Confirm_Activity->Dose_Response Selectivity Assess Selectivity (vs. Related Targets) Dose_Response->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo

References

Spectroscopic and Chromatographic Characterization of Z-Val-Pro-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Z-Val-Pro-OH. These predictions are derived from typical chemical shifts of similar peptide structures and the foundational principles of mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Z-group CH₂~5.1SingletBenzylic protons of the Z-group.
Z-group Ar-H~7.3MultipletAromatic protons of the Z-group.
Val α-CH~4.2Doublet of doubletsCoupling to NH and β-CH.
Val β-CH~2.1MultipletCoupling to α-CH and γ-CH₃.
Val γ-CH₃~0.9DoubletTwo diastereotopic methyl groups.
Pro α-CH~4.4Multiplet
Pro β-CH₂~2.0Multiplet
Pro γ-CH₂~1.9Multiplet
Pro δ-CH₂~3.5Multiplet
Val NH~7.0DoubletAmide proton, may be broad.
COOH>10Broad singletCarboxylic acid proton, may exchange with D₂O.

Note: The presence of the proline residue can lead to the existence of cis and trans isomers, which would result in two sets of peaks for the adjacent amino acid residues in the NMR spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
CarbonPredicted Chemical Shift (ppm)Notes
Z-group C=O~156Carbonyl of the carbamate.
Z-group CH₂~67Benzylic carbon of the Z-group.
Z-group Ar-C~128-136Aromatic carbons of the Z-group.
Val C=O~173Carbonyl of the valine residue.
Val α-C~59
Val β-C~30
Val γ-C~19Two diastereotopic methyl carbons.
Pro C=O~175Carbonyl of the proline residue (carboxylic acid).
Pro α-C~60
Pro β-C~30
Pro γ-C~25
Pro δ-C~47
Table 3: Predicted Mass Spectrometry Data for this compound
ParameterPredicted ValueNotes
Molecular FormulaC₁₉H₂₆N₂O₅
Molecular Weight362.42 g/mol
[M+H]⁺363.18 m/zExpected in positive ion mode ESI-MS.
[M+Na]⁺385.16 m/zCommon adduct in ESI-MS.
[M-H]⁻361.17 m/zExpected in negative ion mode ESI-MS.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below. These represent general procedures and may require optimization for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., NH, COOH).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse program.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

    • The spectral width should cover the expected range for all carbon environments (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water.

    • A small amount of formic acid or acetic acid can be added to the solution to promote protonation in positive ion mode.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

    • Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal intensity of the molecular ion.

  • Tandem Mass Spectrometry (MS/MS):

    • To confirm the structure, perform MS/MS analysis on the isolated molecular ion.

    • Fragment the precursor ion using collision-induced dissociation (CID) or other fragmentation techniques.

    • Analyze the resulting fragment ions to identify characteristic losses corresponding to the Z-group, the amino acid side chains, and the peptide backbone.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis cluster_conclusion Conclusion synthesis This compound Synthesis purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Verification ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms Molecular Weight Confirmation nmr_analysis NMR Data Interpretation (Chemical Shifts, Coupling) nmr->nmr_analysis ms_analysis MS Data Interpretation (Molecular Ion, Fragmentation) ms->ms_analysis structure_confirmation Structure Confirmation of This compound nmr_analysis->structure_confirmation ms_analysis->structure_confirmation

Caption: Experimental workflow for the synthesis and characterization of this compound.

logical_relationship cluster_components Constituent Moieties cluster_data Resulting Spectroscopic Data z_val_pro This compound z_group Z-group (Benzyloxycarbonyl) z_val_pro->z_group contributes to valine Valine Residue z_val_pro->valine contributes to proline Proline Residue z_val_pro->proline contributes to ms_data Mass Spectrum z_val_pro->ms_data [M+H]⁺ at 363.18 m/z nmr_data NMR Spectrum (¹H & ¹³C) z_group->nmr_data signals at ~5.1 & 7.3 ppm valine->nmr_data aliphatic signals proline->nmr_data aliphatic signals (potential cis/trans isomers)

Caption: Logical relationship between the structure of this compound and its expected spectroscopic data.

A Technical Guide to Enantiomerically Pure Z-Val-Pro-OH for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the procurement and application of enantiomerically pure N-benzyloxycarbonyl-L-valyl-L-proline (Z-Val-Pro-OH). Below, we provide a summary of commercial suppliers, key technical data, general experimental protocols, and relevant workflow visualizations.

Commercial Availability and Specifications

Enantiomerically pure this compound is a dipeptide derivative used in biochemical and proteomics research.[1] Several chemical suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from a key supplier.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Santa Cruz Biotechnology, Inc. This compound53331-43-4C₁₈H₂₄N₂O₅348.40Data is lot-specific

Note: Purity and other specific data are often provided on the lot-specific Certificate of Analysis (CoA).[1]

Methodologies and Experimental Workflows

While specific, proprietary synthesis protocols from commercial suppliers are not publicly available, this section outlines the generally accepted chemical principles and workflows for the synthesis and quality control of dipeptides like this compound. These methodologies are based on standard solution-phase peptide synthesis techniques.

General Synthesis Protocol: Solution-Phase Peptide Coupling

The synthesis of this compound involves the formation of a peptide bond between N-terminally protected Z-L-valine and L-proline. A common strategy involves activating the carboxylic acid of Z-L-valine and then reacting it with the amino group of L-proline, whose own carboxylic acid group is often temporarily protected (e.g., as a methyl or benzyl ester) to prevent self-polymerization.

The following diagram illustrates a typical workflow for this chemical synthesis.

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product & Purification ZVal Z-L-Valine Activation 1. Activation of Z-Valine (e.g., with DCC/HOBt) ZVal->Activation ProEster L-Proline Ester Coupling 2. Peptide Coupling ProEster->Coupling Activation->Coupling Activated Ester Deprotection 3. Ester Hydrolysis (Saponification) Coupling->Deprotection Protected Dipeptide Purification Purification (e.g., Crystallization) Deprotection->Purification FinalProduct This compound Purification->FinalProduct

Caption: Solution-phase synthesis workflow for this compound.

Quality Control and Analysis Workflow

Ensuring the purity and identity of the final product is critical. A standard quality control (QC) process for a synthesized peptide derivative like this compound involves multiple analytical techniques to confirm its structure, purity, and chiral integrity.

The diagram below outlines a logical workflow for the analytical validation of the synthesized compound.

G cluster_qc Quality Control Workflow cluster_tests Analytical Tests cluster_results Verification Start Synthesized This compound HPLC Purity Assessment (HPLC) Start->HPLC MS Identity Confirmation (Mass Spectrometry) Start->MS NMR Structural Elucidation (NMR Spectroscopy) Start->NMR Pass PASS HPLC->Pass >98% Purity Fail FAIL (Requires Repurification) HPLC->Fail MS->Pass Correct Mass MS->Fail NMR->Pass Correct Structure NMR->Fail

Caption: Analytical workflow for quality control of this compound.

Biological Context and Applications

This compound and similar dipeptides are primarily utilized as building blocks in the chemical synthesis of more complex peptides and peptidomimetics.[2] These larger molecules are often designed as enzyme inhibitors or receptor modulators for therapeutic purposes. For instance, proline-containing peptides are key components of Angiotensin-Converting Enzyme (ACE) inhibitors, which are crucial drugs for managing hypertension.[3][4]

While no specific signaling pathways directly modulated by this compound were identified, its role as a synthetic precursor is significant. The logical relationship is its incorporation into larger bioactive peptides that do interact with specific biological pathways.

Logical Relationship: From Building Block to Bioactive Inhibitor

The following diagram illustrates the hierarchical role of this compound as a foundational element in the development of a hypothetical peptide-based enzyme inhibitor.

G cluster_levels Drug Development Hierarchy L1 Level 1: Basic Building Blocks ZValPro Dipeptide: this compound L1->ZValPro OtherAA Other Protected Amino Acids L1->OtherAA Peptide Bioactive Peptide Synthesis (e.g., using SPPS) ZValPro->Peptide OtherAA->Peptide L2 Level 2: Peptide Synthesis L2->Peptide Target Target Enzyme (e.g., ACE) Peptide->Target Binds & Inhibits L3 Level 3: Biological Target L3->Target Effect Inhibition of Signaling Pathway -> Therapeutic Effect Target->Effect Modulates L4 Level 4: Therapeutic Effect L4->Effect

Caption: Role of this compound in the development of peptide therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Cleaving of the Z-Group from Z-Val-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis and other areas of organic chemistry. Its removal, or deprotection, is a critical step in the synthesis of peptides and other complex molecules. The selection of an appropriate deprotection method is paramount to ensure high yield and purity of the final product, while preserving the integrity of other sensitive functional groups within the molecule.

This document provides detailed protocols for the cleavage of the Z-group from the dipeptide Z-Val-Pro-OH. The methods described herein are based on established literature procedures and are suitable for laboratory-scale applications. The primary methods covered are catalytic hydrogenation and acid-mediated cleavage, offering flexibility based on substrate compatibility and available resources.

Key Cleavage Methodologies

Several methods are available for the removal of the Z-group.[1] The most common and often preferred method is catalytic hydrogenolysis due to its mild conditions.[1] Alternative methods include acidolysis and other conditions involving specific reagents.[1]

  • Catalytic Hydrogenolysis: This is the most frequently employed method for Z-group cleavage.[1] It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂).[1] This method is known for its high efficiency and clean reaction profile, yielding toluene and carbon dioxide as byproducts.[1]

  • Catalytic Transfer Hydrogenation (CTH): As a safer alternative to using hydrogen gas, CTH employs a hydrogen donor in conjunction with a metal catalyst.[2][3] Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[4][5][6]

  • Acidic Cleavage: Strong acidic conditions can also effect the removal of the Z-group.[1][7] Reagents such as hydrogen bromide in acetic acid (HBr/HOAc) are effective but may not be suitable for substrates with acid-labile functional groups.[1][7] A milder Lewis acid-based method using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has also been reported to be effective and compatible with various sensitive groups.[2][8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the deprotection of this compound using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Purge the flask with nitrogen or argon.

  • Introduce hydrogen gas, typically via a balloon or a hydrogenation apparatus, and maintain a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.[2]

  • Upon completion, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected H-Val-Pro-OH.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol provides a safer alternative to using hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask with a magnetic stir bar.

  • Add 10% Pd/C catalyst (10-20% by weight of the substrate).

  • Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 1-4 hours.[4]

  • Once the reaction is complete, filter the mixture through a Celite pad to remove the catalyst, washing the pad with the solvent.

  • Remove the solvent from the filtrate by rotary evaporation to obtain the crude H-Val-Pro-OH.

Protocol 3: Acid-Mediated Cleavage with AlCl₃/HFIP

This protocol is suitable for substrates that may be sensitive to hydrogenolysis conditions.[2]

Materials:

  • This compound

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Reaction flask

  • Stirring apparatus

Procedure:

  • To a solution of this compound (1 equivalent) in HFIP, add AlCl₃ (3 equivalents) at room temperature. The mixture will likely be a suspension.[2]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or UPLC-MS for 2 to 16 hours.[2]

  • After completion, dilute the reaction mixture with dichloromethane.[2]

  • The work-up procedure would typically involve quenching the reaction, followed by extraction and purification to isolate H-Val-Pro-OH. The specific work-up may need to be optimized for this dipeptide.

Data Presentation

The choice of deprotection method can significantly impact the reaction time and yield. The following table summarizes typical conditions and outcomes for the different Z-group cleavage methods.

MethodCatalyst/ReagentHydrogen Source/AcidSolventTemperatureTypical Reaction TimeYieldRef.
Catalytic Hydrogenation10% Pd/CH₂ (gas)MeOHRoom Temp.2 - 16 hHigh[2]
Catalytic Transfer Hydrogenation10% Pd/CAmmonium FormateMeOHRoom Temp.1 - 4 hHigh[4]
Acid-Mediated CleavageAluminum Chloride (AlCl₃)-HFIPRoom Temp.2 - 16 hGood[2]

Mandatory Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst purge_n2 Purge with N2 add_catalyst->purge_n2 add_h2 Introduce H2 Atmosphere purge_n2->add_h2 stir Stir at Room Temperature add_h2->stir monitor Monitor by TLC/LC-MS stir->monitor purge_n2_final Purge with N2 monitor->purge_n2_final Reaction Complete filter Filter through Celite purge_n2_final->filter evaporate Evaporate Solvent filter->evaporate product H-Val-Pro-OH evaporate->product

Caption: Workflow for Z-group cleavage via catalytic hydrogenation.

Logical Relationship of Cleavage Methods

cleavage_methods cluster_methods Cleavage Methods cluster_hydrogenolysis Hydrogenolysis Conditions cluster_acidolysis Acidolysis Conditions z_group Z-Group (Benzyloxycarbonyl) hydrogenolysis Catalytic Hydrogenolysis z_group->hydrogenolysis acidolysis Acidolysis z_group->acidolysis catalytic Catalytic Hydrogenation (H2, Pd/C) hydrogenolysis->catalytic transfer Catalytic Transfer Hydrogenation (H-Donor, Pd/C) hydrogenolysis->transfer strong_acid Strong Acid (HBr/HOAc) acidolysis->strong_acid lewis_acid Lewis Acid (AlCl3/HFIP) acidolysis->lewis_acid product Deprotected Amine catalytic->product transfer->product strong_acid->product lewis_acid->product

Caption: Overview of methods for Z-group deprotection.

References

Application Notes: Z-VAL-PRO-OH in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAL-PRO-OH, also known as N-benzyloxycarbonyl-L-valyl-L-proline, is a dipeptide derivative that holds potential as a modulator of specific peptidases. Its structure, featuring a valine residue followed by a proline residue with a benzyloxycarbonyl (Z) protecting group, makes it a candidate for interaction with enzymes that recognize and cleave peptide bonds involving proline. This document provides detailed application notes and protocols for investigating the inhibitory effects of this compound on two such enzymes: Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP).

DPP-IV is a transmembrane glycoprotein and a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. It plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.

Prolyl Oligopeptidase (POP) is a cytosolic serine endopeptidase that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. It is implicated in the metabolism of several neuropeptides and peptide hormones and is being investigated as a therapeutic target for neurological and psychiatric disorders.

These application notes provide standardized protocols for in vitro enzyme inhibition assays to characterize the activity of this compound against DPP-IV and POP.

Data Presentation

Compound/PeptideTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Reference
Val-Pro-Val (VPV)Human DPP-IVColorimetric20.210.8[2]
Val-Pro-Ile (VPI)Human DPP-IVColorimetric22.211.3[2]
Z-Pro-ProlinalProlyl OligopeptidaseNot Specified--[3]
Z-Pro-Pro-CHOHuman Prolyl OligopeptidaseNot Specified0.16-[4]
Z-Pro-Pro-CHOSchistosoma mansoni POPNot Specified0.01-[4]

Note: The data above is for comparative purposes only. The inhibitory potential of this compound needs to be determined experimentally.

Experimental Protocols

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against human recombinant DPP-IV. The assay is based on the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) by DPP-IV, which releases the fluorescent AMC molecule.

Materials:

  • Human Recombinant DPP-IV

  • This compound

  • Gly-Pro-AMC (Substrate)

  • Sitagliptin or Vildagliptin (Positive Control Inhibitor)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute with Assay Buffer to achieve a range of desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a stock solution of the positive control inhibitor in DMSO and dilute with Assay Buffer.

    • Dilute the human recombinant DPP-IV enzyme in Assay Buffer to the desired working concentration.

    • Prepare the substrate solution by diluting the Gly-Pro-AMC stock in Assay Buffer.

  • Assay Setup (in triplicate):

    • Blank (No Enzyme): Add 50 µL of Assay Buffer and 50 µL of the highest concentration of this compound (in Assay Buffer with DMSO).

    • Negative Control (100% Activity): Add 50 µL of diluted DPP-IV enzyme solution and 50 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

    • Positive Control: Add 50 µL of diluted DPP-IV enzyme solution and 50 µL of the diluted positive control inhibitor solution.

    • Test Wells (this compound): Add 50 µL of diluted DPP-IV enzyme solution and 50 µL of the various dilutions of this compound.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation:

    • Add 100 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.

  • Measurement:

    • Immediately begin monitoring the fluorescence intensity at 37°C for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then read the fluorescence.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control)] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software package.

Prolyl Oligopeptidase (POP) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the inhibitory effect of this compound on POP activity using the substrate Z-Gly-Pro-AMC.

Materials:

  • Porcine or Human Recombinant Prolyl Oligopeptidase (POP)

  • This compound

  • Z-Gly-Pro-AMC (Substrate)

  • Z-Pro-Prolinal (Positive Control Inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions in Assay Buffer to obtain the desired final concentrations. Ensure the final DMSO concentration is low (≤1%).

    • Prepare a stock solution of the positive control inhibitor (Z-Pro-Prolinal) in DMSO and dilute with Assay Buffer.

    • Dilute the POP enzyme in Assay Buffer to the appropriate working concentration.

    • Prepare the substrate solution by diluting the Z-Gly-Pro-AMC stock in Assay Buffer.

  • Assay Setup (in triplicate):

    • Blank (No Enzyme): 50 µL of Assay Buffer and 50 µL of the highest concentration of this compound solution.

    • Negative Control (100% Activity): 50 µL of diluted POP enzyme and 50 µL of Assay Buffer with the corresponding DMSO concentration.

    • Positive Control: 50 µL of diluted POP enzyme and 50 µL of the diluted positive control inhibitor.

    • Test Wells (this compound): 50 µL of diluted POP enzyme and 50 µL of the various dilutions of this compound.

  • Pre-incubation:

    • Incubate the plate at 30°C for 10 minutes.

  • Reaction Initiation:

    • Add 100 µL of the Z-Gly-Pro-AMC substrate solution to all wells. The final volume will be 200 µL.

  • Measurement:

    • Monitor the increase in fluorescence in a kinetic mode at 30°C for 30 minutes, with readings every minute. For an endpoint assay, incubate for a fixed duration (e.g., 30 minutes) and then measure the final fluorescence.

  • Data Analysis:

    • Correct all fluorescence readings by subtracting the blank values.

    • Determine the percentage of inhibition for each this compound concentration as described in the DPP-IV protocol.

    • Calculate the IC50 value by plotting the % inhibition against the log of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway in Glucose Homeostasis

DPP_IV_Signaling cluster_0 Gut cluster_1 Pancreatic β-cell cluster_2 Bloodstream Food Intake Food Intake Active GLP-1/GIP Active GLP-1/GIP Food Intake->Active GLP-1/GIP stimulates release of Insulin Secretion Insulin Secretion GLP-1R GLP-1 Receptor GLP-1R->Insulin Secretion stimulates Active GLP-1/GIP->GLP-1R binds to DPP-IV DPP-IV Active GLP-1/GIP->DPP-IV substrate for Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-IV->Inactive GLP-1/GIP inactivates This compound This compound This compound->DPP-IV inhibits

Caption: DPP-IV inactivates incretins (GLP-1/GIP), reducing insulin secretion.

Prolyl Oligopeptidase (POP) and ERK Signaling Pathway

POP_ERK_Signaling POP Prolyl Oligopeptidase MEK MEK POP->MEK activates This compound This compound This compound->POP inhibits ERK1/2 ERK1/2 MEK->ERK1/2 phosphorylates SF-1 Steroidogenic Factor 1 ERK1/2->SF-1 activates Steroidogenic Enzymes Steroidogenic Enzymes SF-1->Steroidogenic Enzymes upregulates expression of Progesterone Secretion Progesterone Secretion Steroidogenic Enzymes->Progesterone Secretion leads to

Caption: POP can regulate progesterone secretion via the MEK/ERK signaling pathway.

General Experimental Workflow for Enzyme Inhibition Assay

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis A Prepare Reagents: - Enzyme (DPP-IV or POP) - Inhibitor (this compound) - Substrate (e.g., Gly-Pro-AMC) - Assay Buffer B Dispense Reagents into 96-well Plate: - Enzyme - Inhibitor (or Buffer/Positive Control) A->B C Pre-incubate at specified temperature B->C D Initiate reaction by adding substrate C->D E Monitor fluorescence over time (Kinetic or Endpoint Reading) D->E F Calculate % Inhibition E->F G Determine IC50 value F->G

References

Application Notes and Protocols for Developing a Cell-Based Assay with a Z-Val-Pro-OH Derived Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Z-Val-Pro-OH is a dipeptide derivative that can serve as a structural motif in the development of targeted therapeutic agents, particularly enzyme inhibitors. Its inherent structure makes it a candidate for modification into potent and selective inhibitors of proteases, such as caspases or the proteasome, which play critical roles in cellular processes like apoptosis and protein degradation.[1][2][3] The development of cell-based assays is crucial for evaluating the efficacy and cellular activity of such novel inhibitors in a biologically relevant context.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop and implement a cell-based assay to characterize a novel protease inhibitor derived from the this compound scaffold. The following protocols are based on established methodologies for measuring protease activity in cell lysates and live cells.[6][7][8]

Target Pathway: Protease-Mediated Apoptosis

Many proteases, particularly caspases, are key executioners of apoptosis, or programmed cell death. A simplified signaling pathway illustrating the role of an executioner caspase in apoptosis is depicted below. Inhibition of this pathway is a common therapeutic strategy in various diseases.

G Apoptotic_Stimulus Apoptotic Stimulus Procaspase Procaspase (Inactive) Apoptotic_Stimulus->Procaspase activates Active_Caspase Active Caspase Procaspase->Active_Caspase cleavage Substrate_Cleavage Cellular Substrate Cleavage Active_Caspase->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Z_Val_Pro_OH_Inhibitor This compound Derived Inhibitor Z_Val_Pro_OH_Inhibitor->Active_Caspase inhibits

Caption: Simplified signaling pathway of caspase-mediated apoptosis and the inhibitory action of a this compound derived compound.

Quantitative Data Summary

The following table summarizes hypothetical data from a cell-based assay evaluating a this compound derived inhibitor ("Inhibitor-X") against a specific caspase. This data is for illustrative purposes to demonstrate how results can be presented.

ParameterValue
Inhibitor Inhibitor-X (derived from this compound)
Target Recombinant Human Caspase-3
Assay Type Fluorogenic Caspase Activity Assay
Substrate Ac-DEVD-AMC
IC50 (in vitro) 15 nM
Cell Line Jurkat (Human T lymphocyte)
EC50 (cell-based) 150 nM
Cytotoxicity (CC50) > 10 µM
Selectivity Index (SI = CC50/EC50) > 66

Experimental Protocols

Protocol 1: Fluorometric Caspase Activity Assay in Cell Lysates

This protocol describes the measurement of caspase activity in cell lysates treated with a this compound derived inhibitor.

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • This compound derived inhibitor

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3/7)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

    • Treat cells with varying concentrations of the this compound derived inhibitor for 1 hour.

    • Induce apoptosis by adding an appropriate stimulus (e.g., 1 µM Staurosporine) and incubate for 3-4 hours. Include a vehicle-treated, non-induced control and a vehicle-treated, induced control.

  • Cell Lysis:

    • Harvest cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.[7]

    • Incubate on ice for 10 minutes.[7]

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cell lysate) for the activity assay.

  • Caspase Activity Assay:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • In a 96-well black microplate, add 50 µg of protein lysate to each well.

    • Add 2X Reaction Buffer (containing 10 mM DTT) to each well.

    • Add the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC to a final concentration of 50 µM).[7]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at 380 nm and emission at 420-460 nm.[7][8]

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol is essential to determine if the observed decrease in protease activity is due to direct enzyme inhibition or a result of compound toxicity.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound derived inhibitor

  • 96-well clear microplate

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Plating and Treatment:

    • Plate cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the this compound derived inhibitor for 24-48 hours. Include a vehicle-only control.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

    • Determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow and Logic

The following diagram illustrates the workflow for evaluating a novel this compound derived protease inhibitor.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation cluster_2 Data Analysis Biochemical_Assay Biochemical Assay (IC50 Determination) Cell_Treatment Cell Treatment with Inhibitor & Stimulus Biochemical_Assay->Cell_Treatment Proceed if potent Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Cell_Treatment->Cytotoxicity_Assay Protease_Assay Protease Activity Assay (EC50 Determination) Cell_Lysis->Protease_Assay Data_Analysis Data Analysis and Selectivity Index Calculation Protease_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for the characterization of a this compound derived protease inhibitor.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Z-Val-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of the protected dipeptide Z-Val-Pro-OH using reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol is suitable for achieving high purity of the target compound, which is often a key intermediate in peptide synthesis and drug development. This document provides comprehensive experimental procedures, from sample preparation to analytical and preparative HPLC conditions, along with expected outcomes summarized in clear, tabular formats.

Introduction

N-benzyloxycarbonyl-L-valyl-L-proline (this compound) is a protected dipeptide commonly utilized as a building block in the synthesis of more complex peptides and peptidomimetics with potential therapeutic applications. The purity of such intermediates is paramount to ensure the successful synthesis and desired biological activity of the final product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of these compounds, separating the target molecule from impurities based on its hydrophobicity.[1] This application note provides a detailed protocol for the efficient purification of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target molecule is crucial for developing an effective HPLC purification method.

PropertyValueSource
Molecular Formula C₁₈H₂₄N₂O₅[Internal Data]
Molecular Weight 348.4 g/mol [Internal Data]
Structure Z-(Cbz)-Val-Pro-OH[Internal Data]
Calculated XLogP3-AA 1.8[Internal Data]

The calculated XLogP3-AA value of a similar compound, Z-Pro-Pro-OH, is 1.8, indicating a moderate hydrophobicity that makes it well-suited for retention and separation on a C18 stationary phase.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the crude this compound product in a minimal amount of a strong solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Dilution: Dilute the dissolved sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to ensure compatibility with the HPLC system and to prevent sample precipitation upon injection. The final concentration should be in the range of 1-10 mg/mL for analytical scale and can be higher for preparative scale, depending on the column capacity.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.

Analytical HPLC Method

The analytical method is developed to determine the retention time of this compound and to assess the purity of the crude product and the purified fractions.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 220 nm and 254 nm
Column Temperature 25 °C
Preparative HPLC Method

The preparative method is scaled up from the analytical method to isolate a larger quantity of the pure compound.

ParameterCondition
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20% to 50% B over 30 minutes
Flow Rate 20 mL/min
Injection Volume 1-5 mL (depending on concentration and column loading capacity)
Detection UV at 220 nm and 254 nm
Fraction Collection Triggered by UV signal threshold corresponding to the target peak
Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a white, fluffy powder.

Expected Results

The following table summarizes the expected data from the HPLC purification of this compound based on typical results for similar protected dipeptides.

ParameterAnalytical ScalePreparative Scale
Expected Retention Time 12-15 minDependent on gradient and flow rate, but elution profile will be consistent with analytical scale
Crude Purity ~70-85%~70-85%
Purity after Purification >98%>98%
Typical Recovery N/A80-90%

Workflow and Pathway Diagrams

HPLC_Purification_Workflow HPLC Purification Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product dilute Dilute with Mobile Phase A dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter analytical Analytical HPLC (Method Development) filter->analytical Inject preparative Preparative HPLC (Purification) analytical->preparative fractions Fraction Collection preparative->fractions analysis Analyze Fractions (Analytical HPLC) fractions->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation lyophilization Lyophilization evaporation->lyophilization final_product Final Product (>98% Purity) lyophilization->final_product Yields Pure this compound

Caption: Experimental workflow for the purification of this compound.

Logical_Relationship Logical Relationships in HPLC Method Development compound_props Compound Properties (Hydrophobicity, MW) analytical_method Analytical Method (Purity Check, Rt Determination) compound_props->analytical_method Informs preparative_method Preparative Method (Isolation) analytical_method->preparative_method Guides Scaling final_purity Final Product Purity analytical_method->final_purity Verifies preparative_method->final_purity Determines

Caption: Logical relationships in HPLC method development for peptide purification.

Conclusion

The described RP-HPLC method provides an effective and reproducible protocol for the purification of this compound. By following the detailed steps for sample preparation, analytical method development, preparative-scale purification, and post-purification processing, researchers can obtain this key peptide intermediate with high purity, suitable for subsequent synthetic applications in drug discovery and development. The provided workflows and data tables serve as a valuable resource for planning and executing the purification of this compound and other similar protected dipeptides.

References

The Use of Z-Val-Pro-OH in Studying Protein-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes. The ability to study and modulate these interactions is crucial for understanding disease mechanisms and for the development of novel therapeutics. Small molecules, including modified dipeptides, can serve as valuable tools to probe and potentially inhibit these complex interactions. Z-Val-Pro-OH, a synthetic dipeptide derivative, possesses structural features that make it a candidate for investigating PPIs, particularly those involving proline-rich recognition domains.

The N-terminal benzyloxycarbonyl (Z) group provides hydrophobicity and can influence binding affinity, while the valine and proline residues offer specific side-chain functionalities and conformational rigidity. Proline, in particular, is a key residue in many protein interaction motifs.[1] While specific, widespread applications of this compound in PPI studies are not extensively documented in publicly available literature, its structural components suggest potential utility as a chemical probe or a fragment for inhibitor development.

These application notes provide a framework for how this compound could be theoretically and practically applied in the study of protein-protein interactions, drawing upon established methodologies for similar peptide-based molecules.

Potential Applications of this compound in Protein-Protein Interaction Studies

  • Competitive Inhibition Assays: this compound can be used as a competitive inhibitor to study PPIs where a proline residue is critical for the interaction. By competing for the binding site, it can help to elucidate the importance of the proline recognition pocket.

  • Fragment-Based Drug Discovery (FBDD): As a small, defined chemical entity, this compound can be screened as part of a fragment library to identify initial hits for the development of more potent and specific PPI inhibitors.

  • Validation of PPI Targets: It can be used to probe the "druggability" of a PPI interface. If a small molecule like this compound can disrupt the interaction, it suggests that the interface may be amenable to small molecule inhibition.

  • Probing Proline-Recognition Domains: Many protein domains, such as SH3, WW, and EVH1 domains, specifically recognize proline-rich motifs. This compound can be used as a tool to study the binding kinetics and specificity of these domains.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in various protein-protein interaction assays. Researchers should optimize concentrations and conditions based on their specific protein system.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)-based PPI Inhibition

This protocol describes a competitive ELISA to assess the ability of this compound to inhibit the interaction between two proteins (Protein A and Protein B).

Materials:

  • High-binding 96-well microplate

  • Recombinant Protein A (biotinylated)

  • Recombinant Protein B (coated on the plate)

  • This compound (stock solution in DMSO or appropriate solvent)

  • Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with Protein B at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of Blocking Buffer (e.g., PBS with 3% BSA) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a separate plate or tubes, pre-incubate a fixed concentration of biotinylated Protein A with the different concentrations of this compound for 30-60 minutes at room temperature.

    • Add 100 µL of the pre-incubated mixture to the coated and blocked wells. Include controls with Protein A alone (maximum binding) and buffer alone (background).

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of Streptavidin-HRP conjugate diluted in Assay Buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Development: Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL/well of Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

Calculate the percentage of inhibition for each concentration of this compound and plot a dose-response curve to determine the IC₅₀ value.

Experimental Workflow for ELISA-based PPI Inhibition

Caption: Workflow for ELISA-based protein-protein interaction inhibition assay.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR can be used to quantitatively measure the binding affinity and kinetics of this compound to a target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Recombinant target protein

  • This compound solutions at various concentrations

Procedure:

  • Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the target protein in immobilization buffer to covalently couple it to the chip surface.

    • Deactivate any remaining active groups with ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in running buffer.

    • Inject the this compound solutions over the immobilized target protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association.

    • After each injection, flow running buffer over the surface to monitor dissociation.

    • Regenerate the sensor surface if necessary with a suitable regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

SPR Experimental Workflow

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Quantitative Data Summary

Assay TypeTarget Protein(s)This compound Concentration RangeIC₅₀ / KₑNotes
ELISAProtein A / Protein B0.1 µM - 100 µM[Experimental Value]Competitive inhibition format.
SPRImmobilized Protein A1 µM - 500 µM[Experimental Value]Direct binding analysis.
FRETLabeled Protein Pair[Concentration Range][Experimental Value]In-cell or in-vitro assay.

Signaling Pathway Modulation

Should this compound be found to inhibit a specific PPI, it could consequently modulate a cellular signaling pathway. For instance, if it were to disrupt the interaction between a kinase and its substrate, it would inhibit the downstream signaling cascade. The diagram below illustrates a hypothetical scenario where this compound inhibits the interaction between "Kinase X" and "Substrate Y", thereby blocking the phosphorylation of "Downstream Effector Z".

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Signaling Cascade KinaseX Kinase X PhosphoEffectorZ Phosphorylated Effector Z KinaseX->PhosphoEffectorZ Phosphorylation SubstrateY Substrate Y SubstrateY->PhosphoEffectorZ EffectorZ Downstream Effector Z CellularResponse Cellular Response PhosphoEffectorZ->CellularResponse Inhibitor This compound Inhibitor->PhosphoEffectorZ Inhibition of Interaction

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Conclusion

While this compound is not a widely cited molecule for the study of protein-protein interactions, its chemical structure suggests it could be a useful tool for probing PPIs involving proline recognition. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring the potential of this compound and similar dipeptide derivatives in their own research. As with any new tool, careful optimization and validation are essential for obtaining meaningful and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Coupling Reaction of Z-VAL-PRO-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling reaction of N-Cbz-L-valine (Z-Val-OH) with L-proline (H-Pro-OH) or its esters.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Z-Val-OH to a proline residue.

Question: I am observing a low yield in my Z-Val-Pro-OH coupling reaction. What are the potential causes and solutions?

Answer:

Low yields in the coupling of Z-Val-OH, a sterically hindered amino acid, to proline can arise from several factors. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Activation of Z-Val-OH: The carboxylic acid of Z-Val-OH must be activated to react with the secondary amine of proline. Ensure your coupling reagent is fresh and used in the correct stoichiometry.

  • Steric Hindrance: The bulky isopropyl group of valine can hinder the approach of the proline amine. Using a more powerful coupling reagent can overcome this.[1] Consider switching from standard carbodiimides like DCC or DIC to more reactive uronium/aminium or phosphonium salt reagents.[1][2]

  • Suboptimal Reaction Conditions:

    • Solvent: Ensure you are using a suitable solvent. N,N-Dimethylformamide (DMF) is a common choice, but for difficult couplings, N-methyl-2-pyrrolidone (NMP) or a mixture of solvents might improve solubility and reaction rates.[3]

    • Temperature: While room temperature is standard, slightly elevated temperatures (e.g., 30-40°C) can sometimes improve yields for sterically hindered couplings. However, this may also increase the risk of side reactions.

    • Reaction Time: Extend the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal duration.

  • Aggregation: Peptide aggregation can reduce the availability of reactants and lead to lower yields.[4][5] If aggregation is suspected, consider using chaotropic salts or switching to a more solubilizing solvent system.[5]

  • Moisture: Water in the reaction can hydrolyze the activated ester of Z-Val-OH, leading to the starting material's recovery and reduced yield. Ensure all glassware is dry and use anhydrous solvents.

Question: How can I minimize epimerization of the valine residue during the coupling reaction?

Answer:

Epimerization, the change in the stereochemical configuration at the alpha-carbon of an amino acid, is a significant risk, especially for valine.[6][7] The formation of the D-Val diastereomer can be minimized by following these recommendations:

  • Choice of Coupling Reagent and Additive:

    • Carbodiimide-mediated couplings (DCC, DIC) should always be performed in the presence of a racemization-suppressing additive.[1][2] OxymaPure and 1-hydroxy-7-azabenzotriazole (HOAt) are generally more effective at preventing epimerization than 1-hydroxybenzotriazole (HOBt).[8]

    • Uronium/aminium salt reagents like HATU are known to be very effective at reducing epimerization compared to HBTU.[1][6] COMU is another excellent option with a low propensity for racemization.[6][9]

  • Base Selection: The choice and amount of base are critical. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction. For carbodiimide reactions without amine salts, a base may not be required, which can help minimize racemization.[2]

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0°C) to reduce the rate of epimerization.[10]

Question: I am having difficulty purifying the final this compound product. What are some common impurities and how can I remove them?

Answer:

Purification challenges often stem from side reactions and unreacted starting materials. Common impurities include:

  • Unreacted Z-Val-OH and H-Pro-OH (or its ester): These can typically be removed by aqueous workup. Washing the organic layer with a mild acid (e.g., dilute HCl) will remove unreacted proline, and a mild base (e.g., dilute NaHCO₃) will remove unreacted Z-Val-OH.

  • Coupling Reagent Byproducts:

    • Urea Compounds: If using DCC or DIC, the corresponding dicyclohexylurea (DCU) or diisopropylurea (DIU) will be formed. DCU is largely insoluble in many organic solvents and can be removed by filtration.[1] DIU is more soluble and may require column chromatography for complete removal.[1]

    • Water-Soluble Byproducts: Reagents like EDC and COMU produce water-soluble byproducts that can be removed with an aqueous workup.[1][8]

  • Epimerized Product (Z-D-Val-L-Pro-OH): This diastereomer can be very difficult to separate from the desired product by standard silica gel chromatography. Reverse-phase HPLC is often required for separation.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for the this compound synthesis?

A1: There is no single "best" reagent, as the optimal choice depends on factors like scale, cost, and desired purity. However, for a sterically hindered coupling prone to epimerization, reagents like HATU or COMU in combination with a non-nucleophilic base like DIPEA are highly recommended for their efficiency and low racemization rates.[1][2][6][9] For a more cost-effective approach, DIC/OxymaPure is a good option.[8][11]

Q2: What is a typical stoichiometry for the coupling reaction?

A2: A common starting point is to use a slight excess of Z-Val-OH and the coupling reagent relative to the proline component. A typical ratio would be:

  • Proline derivative: 1.0 equivalent

  • Z-Val-OH: 1.1 - 1.2 equivalents

  • Coupling Reagent (e.g., HATU, DIC): 1.1 - 1.2 equivalents

  • Additive (if applicable, e.g., OxymaPure): 1.1 - 1.2 equivalents

  • Base (e.g., DIPEA): 2.0 - 2.4 equivalents (if using a uronium/aminium salt) or 1.0 equivalent (if the proline derivative is a hydrochloride salt).

Q3: Can I perform this coupling in solution phase or is solid-phase synthesis necessary?

A3: This coupling can be effectively performed in both solution phase and solid-phase peptide synthesis (SPPS). The choice depends on the overall synthetic strategy. The troubleshooting advice provided here is applicable to both methodologies.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentAdditiveTypical BaseRelative ReactivityRacemization RiskByproduct Removal
DCC HOBt, OxymaPureN/A or NMMModerateModerate to HighFiltration (Insoluble Urea)
DIC HOBt, OxymaPureN/A or NMMModerateModerate to HighChromatography (Soluble Urea)
HBTU N/ADIPEA, NMMHighLow to ModerateAqueous Workup
HATU N/ADIPEA, NMMVery HighVery LowAqueous Workup
COMU N/ADIPEA, NMMVery HighVery LowAqueous Workup
PyBOP N/ADIPEA, NMMHighLowAqueous Workup

This table provides a general comparison. Optimal conditions should be determined experimentally.

Experimental Protocols

Standard Protocol for Solution-Phase Coupling of Z-Val-OH with Proline Methyl Ester using HATU

This protocol is a general guideline and may require optimization.

Materials:

  • Z-L-Valine (Z-Val-OH)

  • L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine) (aq)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Val-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (2.2 eq) to the solution and stir for 2-3 minutes. The solution may change color.

  • Add H-Pro-OMe·HCl (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Transfer the diluted mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Start: Low Yield in Z-Val-Pro Coupling check_reagents 1. Check Reagents & Stoichiometry start->check_reagents is_reagents_ok Reagents Fresh & Stoichiometry Correct? check_reagents->is_reagents_ok is_reagents_ok->check_reagents No (Replace/Re-weigh) optimize_conditions 2. Optimize Reaction Conditions is_reagents_ok->optimize_conditions Yes is_conditions_ok Yield Improved? optimize_conditions->is_conditions_ok Monitor: Time, Temp, Solvent change_reagent 3. Use a More Potent Coupling Reagent (e.g., HATU, COMU) is_conditions_ok->change_reagent No is_yield_ok Yield Satisfactory? is_conditions_ok->is_yield_ok Yes change_reagent->is_yield_ok check_aggregation 4. Investigate Aggregation - Use chaotropic salts - Change solvent (NMP) is_yield_ok->check_aggregation No success Success: High Yield Achieved is_yield_ok->success Yes failure Further Investigation Required check_aggregation->failure

Caption: Troubleshooting workflow for low yield in Z-Val-Pro coupling.

Peptide_Coupling_Pathway ZValOH Z-Val-OH (Carboxylic Acid) ActiveEster Activated Z-Val-O* (e.g., OAt-ester) ZValOH->ActiveEster Proline H-Pro-OR (Amine Component) dummy Proline->dummy CouplingReagent Coupling Reagent + Base CouplingReagent->ActiveEster Activation ActiveEster->dummy Dipeptide Z-Val-Pro-OR (Coupled Product) Byproducts Byproducts (e.g., Urea, HOUAt) dummy->Dipeptide Nucleophilic Attack dummy->Byproducts

Caption: General pathway for the coupling of Z-Val-OH with a proline ester.

References

preventing racemization during Z-VAL-PRO-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of Z-Val-Pro-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during this compound synthesis?

A1: Racemization, the formation of the undesired D-stereoisomer, is a significant side reaction in peptide synthesis. The primary mechanisms leading to racemization during the coupling of Z-Valine to Proline are:

  • Oxazolone Formation: The activated carboxyl group of Z-Valine can cyclize to form a highly reactive oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.

  • Direct Enolization: A base can directly abstract the alpha-proton from the activated Z-Valine, forming an enolate intermediate which is achiral. Reprotonation can then occur from either face, resulting in a mixture of L and D isomers.

Several factors can influence the extent of racemization, including the choice of coupling reagent, solvent, temperature, and the presence of additives.

Q2: I am observing significant racemization when using a carbodiimide coupling reagent with HOBt. What could be the cause?

A2: While 1-Hydroxybenzotriazole (HOBt) is a common additive used to suppress racemization, some studies have shown that it can unexpectedly promote racemization when coupling N-protected amino acids to proline esters, particularly phenacyl esters.[1] This phenomenon is thought to be related to HOBt acting as a catalyst for the formation of a cyclic carbinol-amine intermediate with the proline derivative, which facilitates racemization.[1]

If you are experiencing high levels of racemization with a carbodiimide/HOBt protocol, consider the troubleshooting steps outlined in the guide below, such as switching to a different coupling method or omitting HOBt in specific solvent systems.

Q3: Which coupling reagents are generally recommended to minimize racemization for the Z-Val-Pro coupling?

A3: The choice of coupling reagent is critical for minimizing racemization. While a definitive quantitative comparison for this compound is not extensively documented in a single source, general principles from peptide chemistry suggest the following:

  • Phosphonium and Uronium Salt Reagents: Reagents like BOP, PyBOP, HBTU, and HATU are generally efficient and can provide good results with minimal racemization, especially when used with an appropriate base and at low temperatures.[2]

  • Carbodiimides without HOBt in Specific Solvents: The use of water-soluble carbodiimides (WSCI) or dicyclohexylcarbodiimide (DCC) in solvents like dichloromethane (DCM) without the addition of HOBt has been shown to significantly reduce proline racemization in specific cases.[1]

  • Mixed Anhydride Method: The mixed anhydride method, particularly when performed in solvents like tetrahydrofuran (THF), is a classical and effective way to achieve coupling with very low levels of racemization.[1]

Q4: How can I detect and quantify the level of racemization in my this compound product?

A4: The most common and reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the desired L-L diastereomer from the undesired D-L diastereomer. Other analytical techniques that can be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, the diastereomers may exhibit distinct signals in the NMR spectrum, allowing for quantification.

  • Gas Chromatography (GC) on a chiral stationary phase: After derivatization, GC can also be used to separate and quantify the diastereomers.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis that can lead to racemization.

Problem Potential Cause Recommended Solution
High level of D-Val-L-Pro diastereomer detected by HPLC. Use of carbodiimide (e.g., WSCI, DCC) with HOBt in DMF is promoting proline racemization.1. Switch to the Mixed Anhydride Method: This method, especially in THF, is known to significantly reduce racemization.[1] See the detailed protocol below.2. Modify the Carbodiimide Protocol: Perform the coupling reaction using the carbodiimide in dichloromethane (DCM) without the addition of HOBt.[1]
Incomplete reaction and presence of starting materials. Steric hindrance at the secondary amine of proline can slow down the coupling reaction.1. Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration at a controlled low temperature.2. Use a More Potent Coupling Reagent: Consider using a phosphonium or uronium salt-based reagent like PyBOP or HATU, which are known for their high reactivity.
Racemization is still observed even after changing the coupling reagent. The reaction temperature is too high, or the base used is too strong or in excess.1. Maintain Low Temperatures: Ensure the reaction is carried out at 0°C or below, especially during the activation step.2. Optimize Base Addition: Use a weaker tertiary amine base, such as N-methylmorpholine (NMM), and use it in the stoichiometric amount required. Avoid strong bases like triethylamine (TEA) if possible.
Difficulty in purifying the final product from byproducts. The formation of the D-isomer makes purification challenging due to similar physicochemical properties.1. Optimize the reaction to minimize racemization from the start. 2. Employ high-resolution chiral HPLC for purification.

Experimental Protocols

Protocol 1: Low-Racemization Synthesis of this compound via the Mixed Anhydride Method

This protocol is adapted from established methods known to minimize racemization.[1]

Materials:

  • Z-L-Valine

  • L-Proline

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Mixed Anhydride:

    • Dissolve Z-L-Valine (1 equivalent) in anhydrous THF.

    • Cool the solution to -15°C in a dry ice/acetone bath.

    • Add N-Methylmorpholine (1 equivalent) dropwise while maintaining the temperature at -15°C.

    • Slowly add isobutyl chloroformate (1 equivalent) to the solution, ensuring the temperature does not rise above -15°C.

    • Stir the mixture at -15°C for 15 minutes to form the mixed anhydride.

  • Coupling Reaction:

    • In a separate flask, dissolve L-Proline (1 equivalent) in a pre-cooled (0°C) aqueous solution of N-Methylmorpholine (1 equivalent).

    • Add the proline solution to the mixed anhydride solution at -15°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Remove the THF by rotary evaporation.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization or chromatography.

  • Analysis:

    • Determine the diastereomeric purity of the final product using chiral HPLC.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical processes and decision-making during troubleshooting, the following diagrams are provided.

Racemization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway Z_Val_Activated Activated Z-Valine Oxazolone Oxazolone Intermediate Z_Val_Activated->Oxazolone Cyclization Proline Proline Z_Val_Activated->Proline Desired Coupling Racemic_Oxazolone Racemized Oxazolone Oxazolone->Racemic_Oxazolone Base-catalyzed proton abstraction/ reprotonation Racemic_Oxazolone->Proline Undesired Coupling Z_Val_Activated2 Activated Z-Valine Enolate Enolate Intermediate Z_Val_Activated2->Enolate Base-catalyzed proton abstraction Racemized_Product Racemized Product Enolate->Racemized_Product Reprotonation Desired_Product Z-L-Val-L-Pro-OH Proline->Desired_Product Undesired_Product Z-D-Val-L-Pro-OH Proline->Undesired_Product

Figure 1. Mechanisms of racemization in this compound synthesis.

Troubleshooting_Flowchart Start High Racemization Detected Check_Method Current Coupling Method? Start->Check_Method Carbodiimide_HOBt Carbodiimide + HOBt Check_Method->Carbodiimide_HOBt Yes Other_Method Other Check_Method->Other_Method No Switch_to_MA Switch to Mixed Anhydride Method in THF Carbodiimide_HOBt->Switch_to_MA Remove_HOBt Couple in DCM without HOBt Carbodiimide_HOBt->Remove_HOBt Check_Temp_Base Check Temperature and Base Other_Method->Check_Temp_Base Re_Analyze Re-analyze for Racemization Switch_to_MA->Re_Analyze Remove_HOBt->Re_Analyze Lower_Temp Lower Temperature to <= 0°C Check_Temp_Base->Lower_Temp High Temp Optimize_Base Use Weaker Base (e.g., NMM) and Stoichiometric Amount Check_Temp_Base->Optimize_Base Strong/Excess Base Lower_Temp->Re_Analyze Optimize_Base->Re_Analyze Success Racemization Minimized Re_Analyze->Success Successful Consult_Expert Consult Senior Scientist Re_Analyze->Consult_Expert Still High

Figure 2. Troubleshooting flowchart for high racemization.

References

Z-VAL-PRO-OH degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-VAL-PRO-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer troubleshooting for potential degradation-related issues during experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter, presented in a question-and-answer format.

FAQ 1: My experimental results are inconsistent. Could this compound degradation be a factor?

Answer: Yes, inconsistent results can be a sign of compound degradation. This compound, being a protected dipeptide, is susceptible to degradation under certain conditions. Factors such as improper storage, handling, pH of the solution, temperature, and light exposure can lead to its breakdown.[1][2] This degradation can result in a lower effective concentration of the active compound, leading to variability in your experimental outcomes. We recommend reviewing your storage and handling procedures against the guidelines provided below.

FAQ 2: I observe a loss of activity of this compound in my aqueous buffer. What could be the cause?

Answer: Loss of activity in aqueous solutions is often due to hydrolysis of the peptide bonds or the N-terminal protecting group.[3] The stability of peptides in solution is highly dependent on the pH and temperature.[2] For this compound, prolonged incubation in buffers with non-neutral pH can accelerate the cleavage of the peptide bond between valine and proline or the hydrolysis of the benzyloxycarbonyl (Z) protecting group.

Troubleshooting Steps:

  • pH Monitoring: Ensure the pH of your buffer is within the optimal range for peptide stability, typically close to neutral (pH 6-8).

  • Fresh Preparations: Prepare solutions fresh before each experiment whenever possible. If you must store solutions, follow the recommended storage conditions.

  • Low Temperature: Perform experimental incubations at the lowest feasible temperature to slow down potential degradation reactions.

FAQ 3: Can repeated freeze-thaw cycles affect the integrity of my this compound stock solution?

Answer: Yes, repeated freeze-thaw cycles are not recommended for peptide solutions. These cycles can lead to physical instability, such as aggregation and precipitation, and can also introduce moisture, which may facilitate hydrolysis.

Best Practice:

  • Upon receiving this compound, if you intend to use it in solution form, dissolve it in an appropriate solvent and aliquot it into single-use volumes.

  • Store these aliquots at -20°C or -80°C.[4] This practice minimizes the number of freeze-thaw cycles for the bulk of your stock.

FAQ 4: How should I properly store this compound to ensure its long-term stability?

Answer: Proper storage is crucial for maintaining the stability of this compound.

Storage FormRecommended TemperatureDurationContainer
Solid (Powder) 2-8°C (Short-term)Up to weeksTightly sealed, away from light and moisture.[5]
-20°C (Long-term)Up to months
Stock Solution in Organic Solvent (e.g., DMSO) -20°CUp to 1 month[4]Tightly sealed, single-use aliquots.
-80°CUp to 6 months[4]
FAQ 5: Are there any specific chemical incompatibilities I should be aware of when working with this compound?

Answer: Yes. Avoid strong acids, bases, and potent oxidizing or reducing agents.

  • Strong Acids/Bases: Can cause rapid hydrolysis of the peptide bonds and the Z-protecting group.[1][6]

  • Oxidizing Agents: While Valine and Proline side chains are not highly susceptible to oxidation, the benzyloxycarbonyl group can be affected under harsh oxidative conditions.

  • Reducing Agents: Catalytic hydrogenation (e.g., H₂/Pd) will cleave the benzyloxycarbonyl (Z) group.

Potential Degradation Pathways

Understanding the potential chemical degradation pathways of this compound is essential for designing stable formulations and interpreting experimental results.

Hydrolysis

Hydrolysis is a primary degradation pathway for peptides in aqueous environments.[3] For this compound, this can occur at two main sites: the peptide bond and the carbamate linkage of the Z-group.

  • Peptide Bond Hydrolysis: Cleavage of the amide bond between the valine and proline residues, resulting in Z-Val-OH and Pro-OH. This is often catalyzed by acidic or basic conditions.

  • Z-Group Hydrolysis (Decarbamoylation): Cleavage of the benzyloxycarbonyl protecting group to yield toluene, carbon dioxide, and the free dipeptide (Val-Pro-OH). This is typically slower but can be significant under certain conditions.

G Hydrolysis of this compound ZVP This compound ZV Z-Val-OH ZVP->ZV Peptide Bond Cleavage P Pro-OH ZVP->P Peptide Bond Cleavage VP Val-Pro-OH ZVP->VP Z-Group Cleavage T Toluene + CO2 ZVP->T Z-Group Cleavage

Potential Hydrolytic Degradation Pathways for this compound.
Diketopiperazine Formation

Dipeptides, especially those with proline at the second position, can undergo intramolecular cyclization to form a stable six-membered ring called a diketopiperazine (DKP). This is an intramolecular aminolysis reaction where the N-terminus of the second amino acid attacks the carbonyl group of the first. For this compound, this would require the initial removal of the Z-protecting group.

G Diketopiperazine Formation ZVP This compound VP Val-Pro-OH ZVP->VP Deprotection DKP cyclo(Val-Pro) Diketopiperazine VP->DKP Intramolecular Cyclization Z Z-Group

Pathway to Diketopiperazine Formation from this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a general method for evaluating the stability of this compound in a specific buffer system over time.

Objective: To quantify the degradation of this compound under defined conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Buffer of interest (e.g., PBS, pH 7.4)

  • Thermostated incubator/water bath

  • HPLC system with a C18 column

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1 mM in the buffer of interest.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, quench the reaction by diluting it 1:10 in a 50:50 ACN/water solution with 0.1% TFA, and analyze by HPLC. This will serve as your reference.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots, quench as in step 3, and analyze by HPLC.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient to separate this compound from its potential degradation products (e.g., 10-90% B over 20 minutes).

    • Detection: UV at 214 nm and 254 nm.

    • Data Analysis: Calculate the percentage of remaining this compound at each time point by comparing its peak area to the T=0 sample.

G HPLC Stability Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock (e.g., in DMSO) prep_work Dilute to 1 mM in Test Buffer prep_stock->prep_work t0 T=0 Sample: Quench & Analyze prep_work->t0 incubate Incubate at Test Temperature prep_work->incubate hplc HPLC Analysis t0->hplc sampling Sample at Time Points (e.g., 1, 4, 8, 24h) incubate->sampling quench Quench Samples sampling->quench quench->hplc data Calculate % Remaining vs. T=0 hplc->data

Workflow for assessing the stability of this compound via HPLC.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on typical peptide stability profiles and should be used as a general guideline.

Table 1: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4)
Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100100100
899.597.292.5
2498.191.880.1
4896.584.365.7
7295.077.652.3
Table 2: Effect of pH on this compound Stability at 25°C
Time (hours)% Remaining at pH 5.0% Remaining at pH 7.4% Remaining at pH 9.0
0100100100
898.597.294.1
2495.291.885.3
4890.784.372.9
7286.477.661.5
Table 3: Stability after Multiple Freeze-Thaw Cycles
Number of Freeze-Thaw Cycles% Purity of this compound
099.8
199.7
398.5
596.2
1092.1

Note: Data presented in these tables are illustrative and intended for guidance. Actual stability will depend on the specific experimental conditions, including buffer composition and the presence of other reagents.

References

improving the solubility of Z-VAL-PRO-OH for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to address common solubility challenges encountered with Z-VAL-PRO-OH in biological assays.

Frequently Asked Questions (FAQs)

Q1: What chemical properties of this compound contribute to its poor aqueous solubility?

This compound's solubility is influenced by three main structural features:

  • N-terminal Protecting Group: The benzyloxycarbonyl (Z-group) is a large, aromatic, and hydrophobic moiety that significantly decreases water solubility.[1]

  • Amino Acid Residues: Both valine and proline are amino acids with nonpolar, hydrophobic side chains, further contributing to the molecule's overall low polarity.[2]

  • C-terminal Carboxylic Acid: The free carboxylic acid (-OH) group on proline is the primary hydrophilic and ionizable part of the molecule.[3] At neutral pH, this group is only partially ionized, limiting its contribution to aqueous solubility.

Q2: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS, Tris). What is the recommended first step?

The most common and effective strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the recommended starting solvent.

Q3: Which organic solvents are most effective for creating a this compound stock solution?

Hydrophobic peptides like this compound dissolve best in polar aprotic organic solvents.[3] For a similar compound, Z-Val-Ala-OH, DMSO has been shown to be effective at concentrations up to 100 mg/mL with the aid of ultrasonication.[4]

Q4: Can I use physical methods to help dissolve the compound?

Yes, physical methods can significantly aid dissolution, especially when preparing concentrated stock solutions.

  • Vortexing: Vigorously mix the solution after adding the solvent.

  • Ultrasonication: Place the vial in an ultrasonic bath for short intervals. This is highly effective for breaking up small particles and increasing the dissolution rate.[4]

  • Gentle Warming: Warming the solution to 37°C can help increase solubility. Avoid excessive heat, which could potentially degrade the peptide.

Q5: How can I use pH adjustment to improve the solubility of this compound in aqueous solutions?

This compound is an acidic peptide due to its C-terminal carboxylic acid.[5] Increasing the pH of the solution above the pKa of this group will deprotonate it, forming a negatively charged carboxylate salt which is significantly more polar and water-soluble. You can achieve this by adding a small amount of a dilute basic solution, such as 0.1 M NaOH or ammonium hydroxide, dropwise until the compound dissolves.[3] Always verify that the final pH is compatible with your biological assay.

Q6: What is the maximum concentration of an organic solvent like DMSO that I can use in my final assay?

This is highly dependent on the specific assay. High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity. The final concentration of the organic solvent should be kept as low as possible.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number53331-43-4[6][7]
Molecular FormulaC₁₈H₂₄N₂O₅[7]
Molecular Weight348.4 g/mol [7]

Table 2: Recommended Solvents for this compound Stock Solutions

SolventRecommended Max. ConcentrationNotesReference
DMSO≥ 100 mg/mLRecommended primary choice. Use of a new, anhydrous bottle is suggested as hygroscopic DMSO can impact solubility. Ultrasonication may be required.[4]
DMFTest solubilityA common alternative to DMSO for hydrophobic peptides.[3]
EthanolTest solubilityMay be suitable for lower concentration stocks.[5]

Table 3: General Tolerance Limits for Co-Solvents in Biological Assays

Assay TypeSolventGeneral Tolerance LimitNote
Sensitive Cell-Based AssaysDMSO< 0.5% (v/v)Always run a vehicle control to test for solvent toxicity.
Robust Cell-Based AssaysDMSO≤ 1% (v/v)
Enzyme/Biochemical AssaysDMSO< 5% (v/v)Higher concentrations can denature proteins or interfere with kinetics.
Cell-Based AssaysEthanol< 1% (v/v)Can be more cytotoxic than DMSO for some cell lines.

Troubleshooting Workflow

The following decision tree provides a systematic approach to solubilizing this compound for your experiment.

G start Start: Undissolved This compound decision1 Is an organic co-solvent (e.g., DMSO) compatible with your assay? start->decision1 proc1 Prepare a concentrated stock solution in 100% DMSO. Use vortex/sonication. decision1->proc1 Yes proc4 Attempt to dissolve directly in aqueous buffer with dropwise addition of dilute base (e.g., 0.1M NaOH) to raise pH > 7.5. decision1->proc4 No proc2 Add stock solution dropwise to chilled aqueous buffer while vortexing vigorously. proc1->proc2 decision2 Does precipitate form in the final solution? proc2->decision2 proc3 Try an alternative solvent (e.g., DMF) for the stock or lower the final concentration. decision2->proc3 Yes success1 Success: Compound is soluble. decision2->success1 No fail Failure: Compound remains insoluble. Consider alternative analogs or formulation strategies. proc3->fail decision3 Is the compound soluble and is the final pH compatible with the assay? proc4->decision3 decision3->success1 Yes decision3->fail No

Caption: A troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Preparation: Weigh the desired amount of this compound powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50-100 mM). Use a new, unopened bottle of DMSO if possible.[4]

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minute cycles until the solution is clear. Gentle warming to 37°C can be used if necessary.

  • Dilution: To prepare your working solution, add the DMSO stock drop-by-drop to your final, chilled aqueous buffer while vortexing. This rapid mixing helps prevent the compound from precipitating out of solution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Stock solutions in DMSO are typically stable for up to 6 months at -80°C.[4]

Protocol 2: Solubilization via pH Adjustment in Aqueous Buffer

  • Preparation: Weigh the this compound powder and add it to a vial containing your desired aqueous buffer (e.g., PBS). The initial amount of buffer should be about 90% of your final target volume.

  • pH Adjustment: Place the vial on a magnetic stirrer. Using a calibrated pH meter, monitor the pH of the suspension.

  • Titration: Add a dilute basic solution (e.g., 0.1 M NaOH or 0.1% aqueous NH₃) dropwise to the stirring suspension.[3]

  • Observation: Continue adding the base slowly, allowing the pH to stabilize between drops, until the solid material completely dissolves. The solution should become clear.

  • Finalization: Once dissolved, re-check the pH. If necessary, adjust it back towards your target assay pH with a dilute acid (e.g., 0.1 M HCl), though be aware that lowering the pH may cause the compound to precipitate again. Top up to the final volume with your aqueous buffer.

  • Usage: Use this solution fresh, as the stability of the peptide at elevated pH may be limited.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC of Z-VAL-PRO-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing chromatographic issues with Z-VAL-PRO-OH. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve poor peak shapes encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this protected dipeptide.

Troubleshooting Guide

This section provides answers to specific problems you may encounter with the peak shape of this compound.

My peak for this compound is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue in the reversed-phase HPLC of peptides and can be caused by several factors. For this compound, a benzyloxycarbonyl-protected dipeptide, the most probable causes are secondary interactions with the stationary phase, mobile phase issues, or column problems.

1. Secondary Interactions with the Stationary Phase:

  • Problem: The free silanol groups on the surface of silica-based C18 columns can interact with polar parts of the this compound molecule. This leads to a secondary, undesirable retention mechanism that causes the peak to tail.

  • Solution:

    • Mobile Phase Modification: Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase at a concentration of 0.05-0.1% (v/v). TFA masks the active sites on the stationary phase and ion-pairs with the peptide, minimizing secondary interactions and improving peak shape.[1][2]

    • Lower Mobile Phase pH: Operating at a lower pH (around 2-3) can protonate the silanol groups, reducing their ability to interact with the analyte.[1]

    • Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with polar analytes.

2. Mobile Phase pH and Composition:

  • Problem: If the mobile phase pH is close to the pKa of the carboxylic acid on the proline residue, the molecule can exist in both ionized and non-ionized forms, leading to a broadened and tailing peak. The solubility of the protected peptide in a highly aqueous mobile phase can also be poor, contributing to peak distortion.

  • Solution:

    • Adjust pH: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa. For a carboxylic acid, this typically means a lower pH (e.g., pH 2.5-3.5).

    • Optimize Organic Modifier: The choice and concentration of the organic modifier (commonly acetonitrile or methanol) are crucial. A shallow gradient can improve peak shape for peptides.[3] For protected peptides that are poorly soluble in aqueous solutions, the addition of a small amount of a stronger, more compatible solvent like dimethylformamide (DMF) to the mobile phase has been shown to improve chromatography.[4]

3. Column Overload:

  • Problem: Injecting too concentrated a sample can saturate the stationary phase, leading to peak tailing.

  • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.

4. Column Contamination or Degradation:

  • Problem: Accumulation of contaminants on the column frit or at the head of the column can distort peak shapes. Over time, the stationary phase can degrade, especially when using aggressive mobile phases.

  • Solution:

    • Use a Guard Column: A guard column protects the analytical column from contaminants.

    • Column Washing: Implement a regular column washing protocol.

    • Replace the Column: If the performance does not improve after washing, the column may need to be replaced.

The peak for this compound is showing fronting. What should I do?

Peak fronting is less common than tailing but can occur due to a few specific reasons.

  • Problem: Sample overload with a non-linear adsorption isotherm can sometimes manifest as fronting. Another common cause is poor sample solubility in the mobile phase, causing the analyte to precipitate at the column inlet. The use of an injection solvent that is much stronger than the mobile phase can also lead to peak distortion, including fronting.

  • Solution:

    • Reduce Sample Concentration: Dilute your sample to see if the fronting is due to overload.

    • Ensure Sample Solubility: Dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible. If solubility is an issue, you may need to use a small amount of a stronger organic solvent in your sample diluent, but be mindful of the injection volume.

    • Match Injection Solvent: The injection solvent should ideally be the same as or weaker than the initial mobile phase. If a stronger solvent is used for solubility, keep the injection volume as small as possible.

I am seeing a split peak for this compound. What is happening?

A split peak can be alarming, but it is often a solvable problem related to the injection or column inlet.

  • Problem:

    • Partially Blocked Column Frit: Contaminants from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Column Void: A void or channel can form at the head of the column, leading to a split flow path for the analyte.

    • Injection Solvent Mismatch: Injecting a sample in a solvent much stronger than the mobile phase can cause the sample to band improperly on the column, sometimes resulting in a split peak.

  • Solution:

    • Check for Blockage: Disconnect the column and check the system pressure without it. If the pressure is normal, the blockage is likely in the column. Try back-flushing the column at a low flow rate.

    • Replace Column: If a void is suspected, the column will likely need to be replaced.

    • Optimize Injection: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound?

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Start with a shallow gradient, e.g., 10-70% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 214 nm and/or 254 nm (due to the benzene ring in the Z-group)
Column Temperature 25-30 °C

This method can then be optimized based on the observed chromatography.

Q2: Why is TFA so commonly recommended for peptide analysis?

Trifluoroacetic acid (TFA) is a strong ion-pairing agent that offers several benefits for peptide and protected peptide analysis in reversed-phase HPLC:

  • Improved Peak Shape: It suppresses the negative effects of free silanol groups on the silica-based stationary phase, reducing peak tailing.[1][2]

  • Increased Retention: By forming ion pairs with basic residues and protonating acidic residues, it can increase the hydrophobicity and therefore the retention of peptides.

  • Good Solubility: It helps to keep peptides soluble in the mobile phase.

Q3: Can I use formic acid instead of TFA?

Yes, formic acid (typically at 0.1%) is a common alternative to TFA, especially when the analysis is coupled with mass spectrometry (MS), as TFA can cause ion suppression in the MS source. However, be aware that formic acid is a weaker acid and a less effective ion-pairing agent than TFA. This can sometimes lead to broader peaks or poorer peak shapes for certain peptides compared to TFA.[2]

Q4: How does the Z-protecting group affect the chromatography?

The benzyloxycarbonyl (Z) group is relatively hydrophobic due to the benzene ring. This will increase the overall hydrophobicity of the this compound molecule compared to its unprotected counterpart, leading to longer retention times in reversed-phase HPLC. The Z-group also provides a chromophore, which allows for UV detection at wavelengths around 254 nm.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% TFA in Water and Acetonitrile)

  • Mobile Phase A (Aqueous):

    • Measure 1000 mL of HPLC-grade water into a clean glass reservoir.

    • Carefully add 1.0 mL of high-purity trifluoroacetic acid (TFA) to the water.

    • Sonicate the solution for 10-15 minutes to degas.

  • Mobile Phase B (Organic):

    • Measure 1000 mL of HPLC-grade acetonitrile into a separate clean glass reservoir.

    • Carefully add 1.0 mL of high-purity TFA to the acetonitrile.

    • Sonicate the solution for 10-15 minutes to degas.

  • Label both reservoirs clearly.

Protocol 2: Column Washing and Equilibration

  • Initial Flush: Disconnect the column from the detector and flush with 100% HPLC-grade methanol or isopropanol at a low flow rate (0.2-0.5 mL/min) for 30 minutes to remove strongly retained non-polar contaminants.

  • Gradient Wash: Run a gradient from your initial mobile phase composition to 100% Mobile Phase B (Acetonitrile with TFA) over 15 minutes.

  • Hold at High Organic: Hold at 100% Mobile Phase B for 20-30 minutes.

  • Return to Initial Conditions: Run a gradient back to your starting mobile phase composition over 15 minutes.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved before starting your analysis.

Visualizations

Troubleshooting_Peak_Tailing start Poor Peak Shape: Tailing Observed check_overload Dilute Sample and Re-inject start->check_overload overload_yes Peak Shape Improves? (Yes) check_overload->overload_yes overload_no Peak Shape Improves? (No) check_overload->overload_no solution_overload Issue: Column Overload Solution: Reduce sample concentration overload_yes->solution_overload check_mobile_phase Modify Mobile Phase: Add 0.1% TFA or Adjust pH to 2.5-3.5 overload_no->check_mobile_phase mp_yes Peak Shape Improves? (Yes) check_mobile_phase->mp_yes mp_no Peak Shape Improves? (No) check_mobile_phase->mp_no solution_mp Issue: Secondary Interactions/ pH Effects Solution: Use modified mobile phase mp_yes->solution_mp check_column Install New or Known Good Column mp_no->check_column col_yes Peak Shape Improves? (Yes) check_column->col_yes col_no Peak Shape Improves? (No) check_column->col_no solution_column Issue: Column Degradation/ Contamination Solution: Replace column col_yes->solution_column final_res Contact Technical Support col_no->final_res

Caption: Troubleshooting workflow for peak tailing of this compound.

Experimental_Workflow cluster_prep Preparation cluster_system HPLC System cluster_analysis Data Analysis prep_mp Prepare Mobile Phase (e.g., 0.1% TFA in Water/ACN) equilibrate Equilibrate Column with Initial Mobile Phase prep_mp->equilibrate prep_sample Prepare Sample in Appropriate Solvent inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect UV Detection run_gradient->detect analyze_peak Analyze Peak Shape (Tailing, Fronting, etc.) detect->analyze_peak troubleshoot Troubleshoot if Necessary (Refer to Guide) analyze_peak->troubleshoot Poor Shape optimize Optimize Method (Gradient, pH, etc.) analyze_peak->optimize Good Shape, Further Improvement troubleshoot->optimize

Caption: General experimental workflow for HPLC analysis of this compound.

References

Technical Support Center: Overcoming Challenges in Z-Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the deprotection of the Z-group (benzyloxycarbonyl, Cbz).

Troubleshooting Guide

This guide addresses specific issues that may arise during Z-group deprotection experiments.

Issue 1: Incomplete or Sluggish Deprotection Reaction

Q: My Z-group deprotection via catalytic hydrogenation is very slow or incomplete. What are the possible causes and how can I resolve this?

A: Incomplete or sluggish catalytic hydrogenation for Z-group deprotection can stem from several factors. A primary concern is the quality and activity of the palladium catalyst. Catalysts can lose activity over time or become poisoned.[1] Additionally, the reaction conditions, including solvent, pressure, and temperature, play a crucial role.

Troubleshooting Steps:

  • Catalyst Quality:

    • Use a fresh batch of palladium on carbon (Pd/C).

    • Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more effective in some cases.[1]

  • Reaction Conditions:

    • Solvent: Ensure your substrate is fully dissolved. While methanol and ethanol are common, protic acids like acetic acid can facilitate the reaction by protonating the heteroatom, making it more labile.[1]

    • Hydrogen Source: While hydrogen gas (H₂) is standard, transfer hydrogenation using donors like formic acid or ammonium formate can be effective alternatives.[2][3]

    • Pressure and Temperature: Increasing the hydrogen pressure or the reaction temperature can enhance the reaction rate.[1] However, be mindful of potential side reactions at elevated temperatures.[4]

  • Catalyst Poisoning:

    • Substrates containing sulfur, such as methionine and cysteine, are known to poison palladium catalysts.[5][6][7] In such cases, alternative deprotection methods may be necessary.

    • Impurities in the starting material or solvent can also deactivate the catalyst. Ensure high-purity materials are used.

Issue 2: Unwanted Side Reactions and Functional Group Incompatibility

Q: I am observing side reactions, such as dehalogenation or reduction of other functional groups, during my Z-group deprotection. How can I improve the selectivity?

A: The standard catalytic hydrogenation method for Z-group removal can be too harsh for substrates containing sensitive functional groups like aryl halides (bromides, iodides), nitro groups, or double bonds.[8] This often leads to undesired side reactions.

Strategies for Selective Deprotection:

  • Alternative Deprotection Methods: When catalytic hydrogenation is not suitable, several other methods can be employed:

    • Acid-Mediated Deprotection: Strong acids like HBr in acetic acid or HCl in organic solvents can cleave the Z-group.[9] This method is metal-free and can be advantageous for large-scale synthesis.[9]

    • Lewis Acid-Mediated Deprotection: A combination of a Lewis acid like AlCl₃ in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) offers a mild and efficient alternative that tolerates many sensitive functional groups.[10]

    • Nucleophilic Deprotection: For substrates with functionalities sensitive to both hydrogenation and strong acids, a nucleophilic approach using 2-mercaptoethanol in the presence of a base can be highly effective.[11][12]

  • Transfer Hydrogenation: This method can sometimes offer better selectivity compared to using hydrogen gas directly.[2][3]

Deprotection_Decision_Tree start Substrate with Z-group sensitive_groups Contains sensitive functional groups? (e.g., Aryl-X, -NO2, C=C) start->sensitive_groups catalytic_hydrogenation Catalytic Hydrogenation (Pd/C, H2) sensitive_groups->catalytic_hydrogenation No acid_cleavage Acid-Mediated Cleavage (HBr/AcOH, AlCl3/HFIP) sensitive_groups->acid_cleavage Yes end Deprotected Amine catalytic_hydrogenation->end nucleophilic_cleavage Nucleophilic Cleavage (2-Mercaptoethanol) acid_cleavage->nucleophilic_cleavage Acid Labile? acid_cleavage->end No nucleophilic_cleavage->end

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Z-group deprotection?

A: The most prevalent methods for cleaving the Z-group are:

  • Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, formic acid).[4][8] It is generally clean and efficient.

  • Acidic Cleavage: Strong acids such as HBr in acetic acid, or Lewis acids like AlCl₃ in HFIP, can effectively remove the Z-group.[9][10] This is a good alternative when catalytic hydrogenation is not feasible.

  • Dissolving Metal Reduction: Conditions like sodium in liquid ammonia can also be used, although this is less common.

Q2: Can the Z-group be removed in the presence of a Boc-protecting group?

A: Yes, the Z-group and Boc-group are generally orthogonal. The Z-group is stable to the acidic conditions used to remove the Boc-group (e.g., trifluoroacetic acid), and the Boc-group is stable to the neutral conditions of catalytic hydrogenation used to remove the Z-group.[4][13]

Orthogonal_Deprotection substrate Substrate with Z and Boc groups deprotection_choice Choose Deprotection Reagent substrate->deprotection_choice tfa TFA deprotection_choice->tfa Remove Boc pd_c_h2 Pd/C, H2 deprotection_choice->pd_c_h2 Remove Z boc_removed Boc group removed Z group intact tfa->boc_removed z_removed Z group removed Boc group intact pd_c_h2->z_removed

Q3: My compound contains a sulfur atom. Which deprotection method should I use?

A: Sulfur-containing compounds can poison palladium catalysts, making catalytic hydrogenation challenging.[5][6][7] In these cases, non-metal-based methods are preferred. Acid-mediated deprotection with reagents like HBr/AcOH or AlCl₃/HFIP is a viable option.[9][10] Alternatively, nucleophilic deprotection with 2-mercaptoethanol can be effective, especially for sensitive substrates.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

This protocol is a standard method for Z-group deprotection using palladium on carbon and hydrogen gas.

Parameter Value/Condition
Substrate N-Cbz protected amine (1 equivalent)
Catalyst 10% Palladium on Carbon (10% w/w)
Solvent Methanol or Ethanol
Hydrogen Source H₂ gas (balloon or Parr shaker)
Temperature Room Temperature
Reaction Time 2 - 16 hours (monitor by TLC/LC-MS)

Procedure:

  • Dissolve the N-Cbz protected amine in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Acid-Mediated Deprotection with AlCl₃/HFIP

This method is suitable for substrates with functional groups sensitive to hydrogenation.[10]

Parameter Value/Condition
Substrate N-Cbz protected amine (1 equivalent)
Reagent Aluminum chloride (AlCl₃) (3 equivalents)
Solvent 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Temperature Room Temperature
Reaction Time 2 - 16 hours (monitor by TLC/UPLC-MS)

Procedure:

  • To a solution of the N-Cbz protected amine in HFIP, add AlCl₃ at room temperature.

  • Stir the resulting suspension at room temperature.

  • Monitor the reaction by TLC or UPLC-MS.

  • After completion, dilute the reaction mixture with CH₂Cl₂.

  • Quench the reaction by slowly adding an aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Experimental_Workflow start Start: N-Cbz Protected Substrate reaction_setup Reaction Setup (Choose Protocol) start->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring monitoring->monitoring Incomplete workup Work-up (Filtration/Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end End: Deprotected Amine purification->end

References

minimizing side reactions in N-benzyloxycarbonyl-valyl-proline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-benzyloxycarbonyl-valyl-proline (Z-Val-Pro). Our aim is to help you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Z-Val-Pro, offering explanations and actionable solutions.

Issue 1: Low Yield of Z-Val-Pro

  • Question: I am experiencing a significantly lower than expected yield of my final Z-Val-Pro product. What are the potential causes and how can I improve it?

  • Answer: Low yields in Z-Val-Pro synthesis can stem from several factors. Incomplete activation of the Z-Val carboxylic acid, poor coupling efficiency, or premature termination of the reaction are common culprits. Additionally, side reactions such as diketopiperazine formation can consume your starting materials and reduce the final product yield.

    Troubleshooting Steps:

    • Ensure Complete Activation: Pre-activation of Z-Val with your chosen coupling reagent before adding the proline derivative is crucial. Allow sufficient time for the active ester to form. For carbodiimide-based couplings (DCC, EDC), the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure can enhance activation and improve yields.

    • Optimize Coupling Time and Temperature: While room temperature is standard for many coupling reactions, some sterically hindered couplings like that of valine may benefit from extended reaction times (up to 24 hours). Running the reaction at 0°C can help minimize certain side reactions, although this may require a longer reaction time to achieve full conversion.

    • Choice of Coupling Reagent: If you are using a standard carbodiimide reagent and experiencing low yields, consider switching to a more potent coupling agent. Uronium/aminium-based reagents like HATU or HBTU are known for their high coupling efficiency and rapid reaction times, which can be particularly beneficial for challenging couplings.[1][2]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials. This will help you determine the optimal reaction time and confirm that the reaction has gone to completion before workup.

Issue 2: Presence of a Major Side Product with a Similar Mass

  • Question: My mass spectrometry analysis shows a significant peak corresponding to the diketopiperazine (DKP) of Val-Pro. How can I prevent its formation?

  • Answer: The Val-Pro sequence is particularly prone to the formation of the cyclic dipeptide, cyclo(Val-Pro), also known as a diketopiperazine (DKP).[3][4] This side reaction typically occurs after the formation of the dipeptide, especially during subsequent deprotection steps in solid-phase peptide synthesis (SPPS) or under acidic or basic conditions. In solution-phase synthesis, it can be promoted by heat.

    Prevention Strategies:

    • Use of Hindered Coupling Reagents: While not a direct prevention of DKP formation from the formed dipeptide, ensuring a rapid and efficient coupling to the next amino acid (if applicable) can minimize the time the free N-terminal of proline is available for cyclization.

    • Careful Control of pH: During workup and purification, avoid strongly acidic or basic conditions, as these can catalyze the cyclization to form the DKP.

    • Temperature Control: Avoid excessive heating of the reaction mixture and during workup, as higher temperatures can promote DKP formation.

    • Immediate Subsequent Coupling (in SPPS): In the context of solid-phase synthesis, the risk of DKP formation is highest after the deprotection of the proline's N-terminal protecting group. Proceeding immediately with the coupling of the next amino acid can minimize the opportunity for the intramolecular cyclization to occur.

Issue 3: Racemization of the Valine Residue

  • Question: I am concerned about the racemization of the valine residue during the coupling reaction. How can I minimize the formation of the Z-D-Val-L-Pro diastereomer?

  • Answer: Racemization of the activated amino acid is a common side reaction in peptide synthesis, particularly with carbodiimide-based coupling reagents.[2] The activation of the carboxylic acid can lead to the formation of a symmetric intermediate (an oxazolone), which is susceptible to deprotonation and subsequent reprotonation, leading to a loss of stereochemical integrity.

    Strategies to Minimize Racemization:

    • Addition of Racemization Suppressants: The most effective way to combat racemization when using carbodiimides (like DCC or DIC) is to add a racemization-suppressing agent such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2][5] These additives react with the activated amino acid to form an active ester that is less prone to racemization.

    • Choice of Coupling Reagent: Uronium/aminium-based reagents such as HATU and HBTU are generally associated with lower levels of racemization compared to carbodiimides alone.[1][2] Phosphonium-based reagents like PyBOP are also excellent choices for minimizing racemization.

    • Base Selection: The choice and amount of base used can influence the extent of racemization. Use of a hindered, non-nucleophilic base like diisopropylethylamine (DIEA) is common. It is crucial to use the minimum necessary amount of base, as excess base can promote racemization.

    • Low-Temperature Coupling: Performing the coupling reaction at a lower temperature (e.g., 0°C) can help to reduce the rate of racemization.

Data on Coupling Reagents and Additives

The selection of coupling reagents and additives is critical for a successful synthesis. The following table summarizes the characteristics of commonly used reagents for Z-Val-Pro synthesis.

Coupling Reagent/AdditiveClassKey AdvantagesPotential Issues
DCC/DIC CarbodiimideInexpensive and widely available.High risk of racemization without additives; formation of insoluble dicyclohexylurea (DCU) byproduct with DCC.[2]
EDC CarbodiimideWater-soluble, allowing for easy removal of the urea byproduct through aqueous extraction.Still requires a racemization suppressant.
HOBt AdditiveEffectively suppresses racemization when used with carbodiimides.Explosive potential when dry.
OxymaPure AdditiveA non-explosive and highly effective alternative to HOBt for suppressing racemization.[5]
HATU/HBTU Uronium/AminiumHigh coupling efficiency, fast reaction times, and low racemization.[1][2]Can react with free amines to form a guanidinium cap if used in excess.[6] Higher cost.
PyBOP PhosphoniumHigh coupling efficiency and low racemization. Byproducts are generally less problematic than those from BOP.Higher cost.

Experimental Protocols

Below are detailed methodologies for the synthesis of N-benzyloxycarbonyl-valyl-proline using two different coupling strategies.

Protocol 1: Synthesis of Z-Val-Pro using DCC and HOBt

  • Materials:

    • N-benzyloxycarbonyl-L-valine (Z-Val-OH)

    • L-proline methyl ester hydrochloride (H-Pro-OMe·HCl)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution

    • 1N Hydrochloric acid (HCl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Z-Val-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or THF.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM or THF dropwise to the cooled solution.

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

    • In a separate flask, dissolve H-Pro-OMe·HCl (1.0 eq) in DCM or THF and add NMM or DIEA (1.1 eq) to neutralize the hydrochloride salt.

    • Add the neutralized proline solution to the Z-Val-OH activation mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in EtOAc and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Z-Val-Pro-OMe.

    • If the free acid is desired, the methyl ester can be saponified using standard procedures (e.g., LiOH in THF/water).

Protocol 2: Synthesis of Z-Val-Pro using HATU

  • Materials:

    • N-benzyloxycarbonyl-L-valine (Z-Val-OH)

    • L-proline methyl ester hydrochloride (H-Pro-OMe·HCl)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • Diisopropylethylamine (DIEA)

    • Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution

    • 1N Hydrochloric acid (HCl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Z-Val-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIEA (2.2 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the Z-Val-OH.

    • Add H-Pro-OMe·HCl (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or HPLC.

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Z-Val-Pro-OMe.

    • If the free acid is desired, saponify the methyl ester as described in Protocol 1.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different protecting group for valine?

    • A1: Yes, other N-terminal protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) can be used. The choice of protecting group will depend on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.

  • Q2: Is solid-phase or solution-phase synthesis better for Z-Val-Pro?

    • A2: For the synthesis of a simple dipeptide like Z-Val-Pro, solution-phase synthesis is often more straightforward and cost-effective. Solid-phase peptide synthesis (SPPS) is advantageous for the synthesis of longer peptides as it simplifies the purification of intermediates.

  • Q3: How do I purify the final Z-Val-Pro product?

    • A3: The crude product can typically be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be an effective purification method.

  • Q4: What is the role of the base in the coupling reaction?

    • A4: In many coupling reactions, a tertiary amine base like NMM or DIEA is added to neutralize any acidic species present, such as the hydrochloride salt of the amino acid ester, and to facilitate the coupling reaction. However, it is important to use the base judiciously as excess base can promote racemization.

Visualizing the Chemistry

To aid in understanding the chemical processes involved, the following diagrams illustrate the main reaction pathway and common side reactions.

Z_Val_Pro_Synthesis Z_Val Z-Val-OH Activated_Val Activated Z-Val* Z_Val->Activated_Val + Pro H-Pro-OR Z_Val_Pro Z-Val-Pro-OR Coupling_Reagent Coupling Reagent (+ Additive) Coupling_Reagent->Activated_Val Activated_Val->Z_Val_Pro + H-Pro-OR

Caption: Main synthetic pathway for Z-Val-Pro.

Side_Reactions Activated_Val Activated Z-L-Val* Z_L_Val_Pro Z-L-Val-Pro-OR Activated_Val->Z_L_Val_Pro Desired Reaction Oxazolone Oxazolone Intermediate Activated_Val->Oxazolone Racemization H_Val_Pro H-Val-Pro-OR (Deprotected Intermediate) Z_L_Val_Pro->H_Val_Pro Deprotection Activated_D_Val Activated Z-D-Val* Oxazolone->Activated_D_Val Z_D_Val_Pro Z-D-Val-Pro-OR (Diastereomer) Activated_D_Val->Z_D_Val_Pro + H-Pro-OR DKP cyclo(Val-Pro) (Diketopiperazine) H_Val_Pro->DKP Intramolecular Cyclization

Caption: Common side reactions in Z-Val-Pro synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze by LC-MS/NMR Start->Analyze Identify Identify Main Issue Analyze->Identify Low_Yield Low Conversion Identify->Low_Yield Low Yield Racemization Racemization Detected Identify->Racemization Diastereomer Peak DKP DKP Detected Identify->DKP DKP Mass Peak Sol_Yield Use Stronger Coupling Reagent (e.g., HATU) Optimize Reaction Time/Temp Low_Yield->Sol_Yield Sol_Rac Add HOBt/OxymaPure Use Low-Racemization Reagent Control Base Stoichiometry Racemization->Sol_Rac Sol_DKP Avoid High Temp Control pH during Workup DKP->Sol_DKP

Caption: Troubleshooting workflow for Z-Val-Pro synthesis.

References

optimizing storage conditions for long-term stability of Z-VAL-PRO-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of Z-VAL-PRO-OH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized this compound for long-term stability?

For long-term stability, it is recommended to store lyophilized this compound at -20°C or -80°C.[1][2][3][4][5][6][7][8] Storing at these temperatures significantly slows down degradation reactions.[6][7] For short-term storage (days to weeks), 4°C is acceptable.[3][4]

Q2: How should I store this compound once it is in solution?

Peptides in solution are significantly less stable than in their lyophilized form.[1][3][8] If you must store this compound in solution, it is best to:

  • Use a sterile buffer at a pH between 5 and 7.[3][5]

  • Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[2][5]

  • Store the aliquots at -20°C or -80°C.[1][3]

  • For short-term storage (up to two weeks), refrigeration at 4°C is generally acceptable.[3]

Q3: What are the common signs of this compound degradation?

Degradation of this compound can be identified by:

  • A decrease in the purity of the peptide, as determined by analytical techniques like High-Performance Liquid Chromatography (HPLC).

  • The appearance of new peaks in the HPLC chromatogram, indicating the formation of degradation products.

  • Changes in the physical appearance of the lyophilized powder, such as discoloration or clumping.

  • A decrease in biological activity in your experimental assay.

Q4: Which amino acid residues in a peptide sequence are particularly susceptible to degradation?

Certain amino acid residues are more prone to degradation than others. While this compound itself does not contain the most labile residues, it is good practice to be aware of them for other peptides you may work with. These include:

  • Cysteine (Cys) and Methionine (Met): Prone to oxidation.[2]

  • Asparagine (Asn) and Glutamine (Gln): Susceptible to deamidation.

  • Aspartic Acid (Asp): Can undergo isomerization.

  • Tryptophan (Trp): Can be oxidized.[2]

Q5: How does the N-terminal benzyloxycarbonyl (Z) protecting group affect the stability of this compound?

The benzyloxycarbonyl (Z) group is a common N-terminal protecting group in peptide synthesis. Generally, N-terminal protection can increase the resistance of peptides to degradation by peptidases.[9] It also prevents the formation of diketopiperazines, a common degradation pathway for dipeptides, particularly those containing proline.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Loss of biological activity in my assay. Peptide degradation due to improper storage.- Verify that the lyophilized peptide has been stored at -20°C or -80°C. - If in solution, ensure it was stored in aliquots at low temperatures and that freeze-thaw cycles were minimized. - Assess the purity of your peptide stock using HPLC (see Experimental Protocols).
I see multiple peaks in my HPLC analysis of a freshly dissolved peptide. - The initial purity of the peptide may be lower than specified. - Degradation may have occurred during shipping or brief storage at suboptimal conditions.- Always check the certificate of analysis for the initial purity. - Run an initial HPLC analysis upon receiving the peptide to establish a baseline.
The lyophilized powder appears clumpy or has changed color. Moisture absorption. Peptides can be hygroscopic.[1][3]- Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[1][4] - Store the vial tightly sealed, and for long-term storage, consider using a desiccator within the freezer.
Difficulty dissolving the lyophilized peptide. The peptide may have poor solubility in the chosen solvent.- For peptides with basic residues, a small amount of aqueous acetic acid can aid dissolution. For acidic peptides, aqueous ammonia may be used. - Sonication can help to dissolve peptides.[1]

Optimizing Storage Conditions: A Data-Driven Approach

Storage Condition Form Expected Shelf Life (General Dipeptides) Key Considerations
-80°C Lyophilized> 5 years[6][7]Optimal for long-term archival storage. Minimizes all degradation pathways.
-20°C Lyophilized3 - 5 years[6][7]Excellent for long-term storage.[1][2][4][5]
4°C Lyophilized1 - 2 years[6]Suitable for short to medium-term storage.[3]
Room Temperature LyophilizedWeeks to months[6]Not recommended for long-term storage.[4]
-80°C Solution~1 year[3]Best option for storing solutions, but degradation is still possible.
-20°C Solution3 - 4 months[3]Suitable for working aliquots. Avoid freeze-thaw cycles.
4°C Solution1 - 2 weeks[3]For immediate or very short-term use only.

Experimental Protocols

Protocol 1: HPLC-Based Purity and Stability Assessment of this compound

Objective: To determine the purity of this compound and monitor its degradation over time under different storage conditions.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh a small amount of lyophilized this compound.

    • Dissolve in an appropriate solvent (e.g., a small amount of ACN or DMSO, then dilute with Mobile Phase A) to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the C18 column with a suitable starting gradient (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject a defined volume of the sample (e.g., 10 µL).

    • Run a linear gradient to elute the peptide (e.g., 5% to 95% Mobile Phase B over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm for peptides).

  • Data Analysis:

    • Integrate the peak areas of the main peptide peak and any impurity peaks.

    • Calculate the purity of the peptide as the percentage of the main peak area relative to the total peak area.

  • Stability Study:

    • Store aliquots of the lyophilized peptide or peptide solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 1 week, 1 month, 3 months), analyze the samples by HPLC as described above.

    • Compare the purity at each time point to the initial purity to determine the rate of degradation.

Protocol 2: Mass Spectrometry Analysis of this compound Degradation Products

Objective: To identify the potential degradation products of this compound.

Materials:

  • This compound samples (from stability study)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • LC Separation:

    • Separate the components of the degraded peptide sample using the HPLC method described in Protocol 1.

  • MS Analysis:

    • Direct the eluent from the HPLC column to the mass spectrometer.

    • Acquire mass spectra of the main peptide peak and any degradation product peaks.

  • Data Analysis:

    • Determine the molecular weights of the degradation products.

    • Based on the mass shifts from the parent peptide, propose potential degradation pathways (e.g., hydrolysis of the peptide bond, loss of the Z-protecting group). For example, a mass loss of 134.05 Da from the parent mass of this compound (348.39 g/mol ) would suggest the cleavage of the benzyloxycarbonyl group.

Visualizing Troubleshooting and Degradation Pathways

Troubleshooting_Workflow cluster_storage Storage Conditions cluster_degradation Potential Degradation Pathways cluster_analysis Analytical Troubleshooting Lyophilized Lyophilized Solution Solution Hydrolysis Hydrolysis Optimize_Conditions Optimize Storage/Handling Hydrolysis->Optimize_Conditions Oxidation Oxidation Deamidation Deamidation Protecting_Group_Cleavage Protecting Group Cleavage Protecting_Group_Cleavage->Optimize_Conditions HPLC_Purity_Check HPLC Purity Check MS_Analysis MS Analysis of Degradation Products HPLC_Purity_Check->MS_Analysis If impurities detected Identify_Degradation Identify Degradation Pathway MS_Analysis->Identify_Degradation Start Start Issue_Observed Issue Observed (e.g., loss of activity) Start->Issue_Observed Check_Storage Check Storage Conditions Issue_Observed->Check_Storage Review_Handling Review Handling Procedures Issue_Observed->Review_Handling Check_Storage->Lyophilized Check_Storage->Solution Analyze_Sample Analyze Sample Review_Handling->Analyze_Sample Analyze_Sample->HPLC_Purity_Check Identify_Degradation->Hydrolysis Identify_Degradation->Protecting_Group_Cleavage

Caption: Troubleshooting workflow for this compound stability issues.

References

Validation & Comparative

Validating the Inhibitory Activity of Z-VAL-PRO-OH Against Dipeptidyl Peptidase IV (DPP-IV): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-VAL-PRO-OH, a synthetic dipeptide derivative, is investigated for its potential to inhibit Dipeptidyl Peptidase IV (DPP-IV). This guide compares its theoretical efficacy, based on related compounds, with well-characterized DPP-IV inhibitors such as Sitagliptin, Vildagliptin, and the non-specific but potent inhibitor Talabostat (Val-boroPro). The comparison is based on their half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency. Detailed experimental protocols for assessing DPP-IV inhibition are provided, alongside a visualization of the DPP-IV signaling pathway to contextualize the inhibitor's mechanism of action.

Data Presentation: Comparative Inhibitory Activity against DPP-IV

The following table summarizes the IC50 values of various compounds against DPP-IV. It is important to note that the IC50 value for this compound is not available in the reviewed literature. Therefore, data for the closely related dipeptides, Val-Pro-Val (VPV) and Val-Pro-Ile (VPI), are included to provide a potential range of activity for dipeptides with a Val-Pro motif.[1]

InhibitorChemical ClassIC50 (nM)IC50 (µM)
This compound N-protected DipeptideNot AvailableNot Available
Val-Pro-Val (VPV)Dipeptide20,20020.2[1]
Val-Pro-Ile (VPI)Dipeptide22,20022.2[1]
SitagliptinDPP-IV Inhibitor (Gliptin)180.018
VildagliptinDPP-IV Inhibitor (Gliptin)3.50.0035
SaxagliptinDPP-IV Inhibitor (Gliptin)260.026
Talabostat (Val-boroPro)Dipeptidyl Peptidase Inhibitor< 4< 0.004

Experimental Protocols

In Vitro DPP-IV Inhibitory Activity Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of a compound against DPP-IV using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Test compound solution or positive control solution

    • DPP-IV enzyme solution

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using a fluorescence microplate reader.

  • The rate of increase in fluorescence is proportional to the DPP-IV activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound & Controls) mix_components Mix Inhibitor and Enzyme in 96-well plate prep_inhibitor->mix_components prep_enzyme Prepare DPP-IV Enzyme Solution prep_enzyme->mix_components prep_substrate Prepare Fluorogenic Substrate (Gly-Pro-AMC) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubation Pre-incubate (e.g., 10 min at 37°C) mix_components->pre_incubation pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for determining the in vitro inhibitory activity of this compound against DPP-IV.

dppiv_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Pancreatic β-cell cluster_inactive Inactive Peptides glp1 GLP-1 (Active) dpp4 DPP-IV glp1->dpp4 Cleavage glp1r GLP-1 Receptor glp1->glp1r gip GIP (Active) gip->dpp4 Cleavage gipr GIP Receptor gip->gipr glp1_inactive GLP-1 (Inactive) dpp4->glp1_inactive gip_inactive GIP (Inactive) dpp4->gip_inactive inhibitor This compound / Alternatives inhibitor->dpp4 Inhibition camp ↑ cAMP glp1r->camp gipr->camp insulin ↑ Insulin Secretion camp->insulin

Caption: Simplified signaling pathway of DPP-IV and its inhibition.

References

A Comparative Guide to the Efficacy of Prolyl Oligopeptidase Inhibitors: Z-VAL-PRO-OH in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of Prolyl Oligopeptidase in Disease

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a cytosolic enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1] Its activity has been linked to the regulation of various signaling pathways and cellular processes. Dysregulation of POP has been associated with neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as well as neuroinflammation.[2][3] POP is believed to contribute to the aggregation of proteins like α-synuclein and tau, key pathological hallmarks of these diseases.[4][5] Furthermore, POP has been shown to influence signaling pathways such as the ERK pathway.[6]

Comparative Efficacy of Prolyl Oligopeptidase Inhibitors

While direct inhibitory data for Z-VAL-PRO-OH against POP is not currently published, its structure as a Z-protected dipeptide containing proline suggests it is a peptidomimetic compound designed to target the active site of POP. For a comprehensive comparison, the following table summarizes the efficacy of several known POP inhibitors.

InhibitorTarget EnzymeIC50KiNotes
This compound Prolyl Oligopeptidase (presumed)Not AvailableNot AvailableA peptidomimetic compound with potential for POP inhibition.
Z-Pro-Prolinal Porcine Prolyl Endopeptidase0.4 nMNot AvailableA specific, orally active inhibitor.[7]
S 17092 Human Prolyl Endopeptidase1.2 nMNot AvailableAn orally active cerebral prolyl-endopeptidase inhibitor.[8]
KYP-2047 Prolyl OligopeptidaseNot Available0.023 nMA potent and blood-brain barrier-penetrating inhibitor.[4]

Experimental Protocols

To assess and compare the efficacy of POP inhibitors like this compound, a standardized enzymatic assay is crucial. Below is a detailed methodology for a typical in vitro POP inhibition assay.

Prolyl Oligopeptidase (POP) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against POP.

Materials:

  • Purified recombinant human prolyl oligopeptidase

  • Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compound (e.g., this compound) and known inhibitors (for positive control)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the POP enzyme in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

  • Assay Protocol:

    • Add 50 µL of the assay buffer to each well of the 96-well plate.

    • Add 10 µL of the various concentrations of the test compound or control inhibitor to the respective wells.

    • Add 20 µL of the POP enzyme solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving POP and a typical experimental workflow for inhibitor screening.

POP_Signaling_Pathway POP Prolyl Oligopeptidase (POP) Alpha_Synuclein_Aggregates α-Synuclein Aggregates POP->Alpha_Synuclein_Aggregates promotes ERK_Pathway ERK Signaling Pathway POP->ERK_Pathway activates Alpha_Synuclein α-Synuclein Monomers Alpha_Synuclein->Alpha_Synuclein_Aggregates Neuroinflammation Neuroinflammation Alpha_Synuclein_Aggregates->Neuroinflammation Neuronal_Cell_Death Neuronal Cell Death Neuroinflammation->Neuronal_Cell_Death Cell_Growth_Differentiation Cell Growth & Differentiation ERK_Pathway->Cell_Growth_Differentiation

Caption: Prolyl Oligopeptidase (POP) Signaling Involvement.

Inhibitor_Screening_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay Compound_Library Compound Library (including this compound) Incubation Incubation & Reaction Compound_Library->Incubation POP_Enzyme Purified POP Enzyme POP_Enzyme->Incubation Fluorogenic_Substrate Fluorogenic Substrate Fluorogenic_Substrate->Incubation Fluorescence_Measurement Fluorescence Measurement Incubation->Fluorescence_Measurement IC50_Determination IC50 Determination Fluorescence_Measurement->IC50_Determination Compound_Treatment Treatment with Inhibitor IC50_Determination->Compound_Treatment Lead Compound Selection Cell_Culture Neuronal Cell Line Cell_Culture->Compound_Treatment Protein_Aggregation_Assay Protein Aggregation Assay (e.g., Western Blot for α-synuclein) Compound_Treatment->Protein_Aggregation_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Cell_Viability_Assay Data_Analysis Data Analysis Protein_Aggregation_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis

References

A Comparative Guide to N-Terminal Protecting Groups in the Synthesis of Val-Pro Dipeptides: Z-VAL-PRO-OH in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing proline residues, particularly the Val-Pro sequence, presents unique challenges, including sterically hindered coupling reactions and a high propensity for side reactions. The choice of the N-terminal protecting group is paramount in mitigating these issues and achieving high yield and purity of the desired dipeptide. This guide provides an objective comparison of the performance of the benzyloxycarbonyl (Z) protecting group in Z-VAL-PRO-OH against the more commonly employed tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups.

Executive Summary

The benzyloxycarbonyl (Z) group, a well-established protecting group in peptide chemistry, offers distinct advantages in the context of Val-Pro synthesis, most notably its high resistance to racemization during activation. While the more modern Boc and Fmoc protecting groups are the cornerstones of solid-phase peptide synthesis (SPPS), they exhibit specific vulnerabilities in the context of the Val-Pro sequence, such as an increased risk of diketopiperazine (DKP) formation. This guide presents a data-supported comparison of these three protecting groups, focusing on coupling efficiency, racemization, and the prevalence of DKP formation.

Comparison of N-Terminal Protecting Groups for Val-Pro Synthesis

The selection of an N-terminal protecting group significantly impacts the success of synthesizing the sterically demanding Val-Pro peptide bond. The following table summarizes the key performance characteristics of the Z, Boc, and Fmoc protecting groups in this context.

FeatureZ (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Primary Synthesis Method Solution-PhaseSolid-Phase (SPPS)Solid-Phase (SPPS)
Coupling Efficiency Generally good, but can be slower in solution-phase.Can be challenging due to the steric bulk of both valine and the Boc group. Requires optimized coupling reagents.Generally high with modern coupling reagents, but can be sequence-dependent.
Racemization Low. The Z-group is known for its ability to suppress racemization during activation.[1]Moderate. Susceptible to racemization, especially with prolonged activation times or stronger bases.Higher risk, particularly with certain activation methods. The basic conditions for Fmoc deprotection can also contribute to epimerization.
Diketopiperazine (DKP) Formation Lower propensity in solution-phase synthesis with controlled reaction conditions.Can occur, but the acidic deprotection conditions are generally less conducive to DKP formation than the basic conditions for Fmoc removal.High propensity. The Val-Pro sequence is notoriously prone to DKP formation upon Fmoc deprotection with piperidine.[2][3]
Deprotection Conditions Catalytic Hydrogenation (e.g., H₂/Pd), Strong Acid (e.g., HBr/AcOH).[1]Strong Acid (e.g., Trifluoroacetic Acid - TFA).[4]Base (e.g., 20% Piperidine in DMF).[5]
Orthogonality Orthogonal to Boc and Fmoc groups.[6]Orthogonal to Z and Fmoc groups.[5]Orthogonal to Z and Boc groups.[5]

Experimental Data and Observations

Racemization Control

The urethane-type bond of the Z-group provides conformational rigidity that helps to prevent the formation of the oxazolone intermediate responsible for racemization during carboxyl group activation. Studies have shown that the extent of racemization is highly dependent on the coupling method and the specific amino acid residues involved. For instance, the coupling of bulky residues is known to result in more significant racemization.[7] The inherent stability of the Z-group under a variety of coupling conditions makes it a preferred choice when the stereochemical integrity of the valine residue is of utmost importance.

Diketopiperazine (DKP) Formation

The formation of the cyclic dipeptide, diketopiperazine, is a major side reaction in the synthesis of dipeptides, particularly those containing proline at the C-terminus. The mechanism involves the intramolecular attack of the deprotected N-terminal amine on the activated C-terminal ester or amide bond. The basic conditions used for Fmoc deprotection are known to catalyze this side reaction, making Fmoc-Val-Pro sequences especially susceptible to DKP formation.[2][3] In contrast, the acidic deprotection of the Boc group and the controlled conditions of solution-phase synthesis with the Z-group can help to minimize this unwanted side reaction.

Experimental Protocols

Below are representative protocols for the coupling of an N-protected valine to proline and the subsequent deprotection of the N-terminal group. These are generalized procedures and may require optimization based on the specific reaction scale and available reagents.

Protocol 1: Solution-Phase Coupling of Z-Valine with Proline Methyl Ester
  • Activation of Z-Val-OH: Dissolve Z-Val-OH (1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) at 0°C.

  • Coupling: To the activated Z-Val-OH solution, add Proline methyl ester hydrochloride (1 equivalent) and a base such as triethylamine (TEA, 1 equivalent) dissolved in anhydrous DCM.

  • Reaction: Allow the reaction mixture to stir at 0°C for 2 hours and then at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude Z-Val-Pro-OMe by column chromatography on silica gel.

Protocol 2: Solid-Phase Coupling of Fmoc-Valine to Proline-Resin
  • Resin Swelling: Swell the Proline-loaded resin (e.g., Pro-Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Val-OH Activation: In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA, 6 equivalents).

  • Coupling: Add the activated Fmoc-Val-OH solution to the swollen resin and agitate at room temperature for 2 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 3: Deprotection of N-Terminal Protecting Groups
  • Z-group Deprotection (Hydrogenolysis): Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF). Add a palladium catalyst (e.g., 10% Pd/C). Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC). Filter the catalyst and concentrate the filtrate.

  • Boc-group Deprotection: Treat the Boc-protected peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature. Filter the resin and wash with DCM.

  • Fmoc-group Deprotection: Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF for 20 minutes at room temperature. Filter the resin and wash with DMF.

Visualizing the Chemistry: Workflows and Structures

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the chemical structures of the protecting groups, a generalized experimental workflow for peptide coupling, and the mechanism of diketopiperazine formation.

Caption: Chemical structures of Z, Boc, and Fmoc N-terminal protecting groups.

Peptide_Coupling_Workflow start Start: N-Protected Amino Acid + C-Protected Amino Acid/Resin activate Activate Carboxyl Group (e.g., with DCC, HBTU) start->activate couple Peptide Bond Formation (Coupling) activate->couple wash Wash to Remove Excess Reagents couple->wash deprotect N-Terminal Deprotection wash->deprotect next_cycle Ready for Next Coupling Cycle deprotect->next_cycle

Caption: Generalized workflow for a single cycle of peptide synthesis.

DKP_Formation dipeptide H₂N-Val-Pro-OR intermediate Cyclic Intermediate dipeptide->intermediate Intramolecular Nucleophilic Attack dkp Diketopiperazine (cyclo(Val-Pro)) intermediate->dkp cleaved Cleaved C-terminus (HOR) intermediate->cleaved

Caption: Mechanism of diketopiperazine (DKP) formation from a Val-Pro dipeptide.

Conclusion

The choice of an N-terminal protecting group for the synthesis of the challenging Val-Pro dipeptide sequence requires careful consideration of the desired outcomes and potential side reactions. The benzyloxycarbonyl (Z) group, while traditionally associated with solution-phase synthesis, offers a robust defense against racemization, a critical factor for producing high-purity peptides. The widely used Boc and Fmoc protecting groups, though well-suited for automated solid-phase synthesis, necessitate careful optimization of reaction conditions to mitigate the high risk of diketopiperazine formation inherent to the Val-Pro sequence. For applications where stereochemical purity is paramount and solution-phase synthesis is a viable option, this compound presents a compelling choice. For solid-phase strategies, particularly with Fmoc chemistry, the implementation of optimized protocols to suppress DKP formation is essential for a successful synthesis.

References

Comparison Guide: Cross-Validation of Pan-Caspase Inhibitor Activity in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: The following guide addresses the topic of cross-validating the activity of a peptide-based inhibitor in various cell lines. While the initial query specified "Z-VAL-PRO-OH," a comprehensive search for this particular compound did not yield sufficient public data for a comparative analysis. Therefore, this guide focuses on Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-Methyl]-Fluoromethylketone) , a widely-studied and well-characterized cell-permeable, irreversible pan-caspase inhibitor. Z-VAD-FMK serves as an excellent model for understanding the principles and methodologies of evaluating such inhibitors across different cellular contexts.

This guide is intended for researchers, scientists, and drug development professionals interested in the study of apoptosis and the validation of caspase inhibitors.

Mechanism of Action: Z-VAD-FMK in Apoptosis

Caspases (cysteine-aspartic proteases) are a family of enzymes that play a crucial role as executioners in the process of programmed cell death, or apoptosis.[1] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of caspases, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Z-VAD-FMK is a broad-spectrum or "pan"-caspase inhibitor.[2] Its peptide sequence (Val-Ala-Asp) mimics the cleavage site of many caspases, allowing it to bind to their catalytic site. The fluoromethylketone (FMK) group then forms an irreversible covalent bond with the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme.[2][3] By inhibiting a wide range of caspases, Z-VAD-FMK can effectively block apoptosis induced by numerous stimuli in a variety of cell types.[2]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Recruited to Caspase-9->Executioner Caspases (3, 6, 7) Activates Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis ZVAD Z-VAD-FMK ZVAD->Caspase-8 ZVAD->Caspase-9 ZVAD->Executioner Caspases (3, 6, 7) Inhibits

Caption: Apoptosis signaling pathways and the inhibitory action of Z-VAD-FMK.

Data Presentation: Comparative Activity of Z-VAD-FMK

The efficacy of Z-VAD-FMK can vary depending on the cell type, the apoptosis-inducing stimulus, and the concentration of the inhibitor used.[4] The following table summarizes the activity of Z-VAD-FMK in several common cancer cell lines.

Cell LineApoptosis InducerZ-VAD-FMK ConcentrationObserved EffectCitation(s)
Jurkat (T-lymphocyte)Anti-Fas antibody / UV radiation10-50 µMInhibition of caspase-3, -8, and -9 activity; reduction of apoptotic cell population.[5]
Jurkat (T-lymphocyte)Butyrate10 µMComplete blockage of apoptotic body formation and DNA fragmentation.[6]
HeLa (Cervical Cancer)Dithiocarbamate derivative (DTC1)10 µMSignificant reduction in the rate of apoptosis (~60% decrease).[1]
HeLa (Cervical Cancer)Shiga toxin (Stx1)20 µMInhibition of Stx1-induced mitochondrial damage and reduction of caspase-3 activity.[7]
MCF-7 (Breast Cancer)β-lapachone (low dose)Not specifiedInhibition of apoptosis and caspase-mediated PARP cleavage.[8]
THP-1 (Monocytic Leukemia)Selenotriapine (Se-3-AP)Not specifiedReduction in apoptotic and necrotic cell death.[9]
Mouse Embryonic Fibroblasts (MEFs) EtoposideNot specifiedUnexpectedly increased caspase-9 cleavage and activity, suggesting a complex, cell-type-specific role.[10]

Experimental Protocols

Protocol: Assessing Apoptosis Inhibition by Z-VAD-FMK using Flow Cytometry

This protocol provides a general framework for testing the ability of Z-VAD-FMK to inhibit apoptosis in a given cell line.

1. Materials:

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α, FasL)

  • Z-VAD-FMK (stock solution of 20 mM in DMSO)[4]

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

2. Cell Culture and Seeding:

  • Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

3. Treatment:

  • Pre-treatment: Add Z-VAD-FMK to the desired final concentration (typically 10-100 µM) to the appropriate wells.[4] It is recommended to pre-treat cells for 30-60 minutes before adding the apoptotic stimulus.[11]

  • Controls:

    • Untreated Control: Cells with media only.

    • Vehicle Control: Cells treated with DMSO at the same final concentration as the Z-VAD-FMK wells.

    • Apoptosis Control: Cells treated with the apoptosis-inducing agent only.

  • Induction: Add the apoptosis-inducing agent at a predetermined effective concentration to the "Apoptosis Control" and Z-VAD-FMK-treated wells.

  • Incubation: Incubate the plates for a period sufficient to induce apoptosis (e.g., 4-24 hours, depending on the stimulus and cell line).

4. Cell Harvesting and Staining:

  • Harvest cells (including supernatant for suspension cells) and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

5. Data Acquisition and Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Gate the cell populations to distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

  • Compare the percentage of apoptotic cells in the Z-VAD-FMK-treated group to the apoptosis control group to determine the inhibitory effect.

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Seed cells in 6-well plates B Incubate until logarithmic phase A->B C Pre-treat with Z-VAD-FMK or DMSO B->C D Add apoptotic inducer C->D E Incubate for 4-24 hours D->E F Harvest and wash cells with PBS E->F G Stain with Annexin V and Propidium Iodide F->G H Acquire data via flow cytometry G->H I Analyze apoptotic cell populations H->I

Caption: Workflow for assessing apoptosis inhibition by Z-VAD-FMK.

Comparison with Alternatives

While Z-VAD-FMK is a powerful tool for studying the general role of caspases, other inhibitors may be more suitable for specific research questions.

  • Specific Caspase Inhibitors: Compounds like Z-DEVD-FMK (caspase-3/7 inhibitor) or Z-IETD-FMK (caspase-8 inhibitor) offer greater specificity.[12] They are useful for dissecting the roles of individual caspases within the apoptotic cascade. Using a specific inhibitor can help determine if a particular cellular process is dependent on an initiator versus an executioner caspase.

  • Non-Peptide Inhibitors: Research has identified non-peptide small molecules that can inhibit caspases.[2] Some of these, like Q-VD-OPh , are also broad-spectrum inhibitors but may have different cell permeability or off-target effects. Others may act through allosteric mechanisms rather than binding to the active site.[2] These can be valuable for in vivo studies where peptide-based inhibitors might have limitations.

  • Reversible vs. Irreversible Inhibitors: Z-VAD-FMK is an irreversible inhibitor.[3] Reversible inhibitors (e.g., those with an aldehyde group like Ac-DEVD-CHO) can be useful for studies where a transient inhibition of caspase activity is desired.[12]

References

comparative analysis of Z-VAL-PRO-OH synthesized by different methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of peptides like Z-VAL-PRO-OH, a benzyloxycarbonyl-protected dipeptide of valine and proline, is a critical step. The choice of synthesis methodology can significantly impact yield, purity, cost, and scalability of the final product. This guide provides a comparative analysis of the two primary methods for synthesizing this compound: Solution-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

Both LPPS and SPPS are viable methods for the synthesis of this compound. LPPS is a classical approach that can be more cost-effective for short peptides and allows for purification of intermediates, potentially leading to higher final purity. However, it is generally more time-consuming and labor-intensive. SPPS, on the other hand, is a more modern and automated approach that is faster and requires less manual intervention, making it suitable for high-throughput synthesis. However, the cost of resins and reagents can be higher, and the final product is only purified at the end of the synthesis.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the synthesis of a generic Z-protected dipeptide, based on typical outcomes for LPPS and SPPS. It is important to note that these are generalized values and actual results can vary based on specific reaction conditions and the nature of the amino acids.

ParameterSolution-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)
Typical Yield 60-85%70-95% (crude)
Typical Purity >98% (after intermediate purifications)≥95% (after final cleavage and purification)
Reaction Time Days to weeks (including intermediate purifications)Hours to days (automated)
Cost Lower reagent cost for short peptides, but can be labor-intensive.Higher cost of resins and specialized reagents, but lower labor cost due to automation.[1]
Scalability Readily scalable to large quantities.Scalable, with large-scale synthesizers available, but can be limited by resin capacity and cost.

Experimental Protocols

Detailed experimental protocols for both LPPS and SPPS are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of a Z-protected dipeptide like this compound.

Solution-Phase Synthesis of this compound

This protocol is a representative example of a solution-phase synthesis of a Z-protected dipeptide.

Materials:

  • Z-Valine (Z-Val-OH)

  • L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Activation of Z-Val-OH: Dissolve Z-Val-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) and stir the mixture at 0°C for 1 hour, then at room temperature for 2 hours.

  • Coupling Reaction: In a separate flask, dissolve H-Pro-OMe·HCl (1 equivalent) in DCM and add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt. Cool this solution to 0°C. Add the activated Z-Val-OH solution from step 1 to the H-Pro-OMe solution. Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Work-up and Purification of Z-Val-Pro-OMe: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Val-Pro-OMe. Purify the crude product by column chromatography on silica gel.

  • Saponification to this compound: Dissolve the purified Z-Val-Pro-OMe in a mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl to pH 2-3. Extract the product with EtOAc. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

Solid-Phase Synthesis of this compound

This protocol outlines a typical manual SPPS procedure using Fmoc-chemistry, which would be adapted for a Z-protected dipeptide by starting with Z-Val-OH in the final coupling step.

Materials:

  • Fmoc-Pro-Wang resin

  • Piperidine in DMF (20%)

  • Z-Valine (Z-Val-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc-Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Z-Val-OH: In a separate vial, pre-activate Z-Val-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage from Resin: Wash the peptide-resin with DCM and dry under vacuum. Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Product Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude this compound by adding the filtrate to cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Synthesis Workflows

The following diagrams illustrate the general workflows for the synthesis of a Z-protected dipeptide using both LPPS and SPPS.

LPPS_Workflow cluster_solution Solution-Phase Synthesis (LPPS) start Z-Val-OH + H-Pro-OMe activate Activation of Z-Val-OH start->activate couple Coupling activate->couple workup1 Work-up & Purification couple->workup1 intermediate Z-Val-Pro-OMe workup1->intermediate saponify Saponification intermediate->saponify workup2 Final Work-up saponify->workup2 end This compound workup2->end

Figure 1: General workflow for Solution-Phase Peptide Synthesis of this compound.

SPPS_Workflow cluster_solid Solid-Phase Synthesis (SPPS) start Proline-Resin deprotect Fmoc-Deprotection start->deprotect couple Couple Z-Val-OH deprotect->couple wash Wash couple->wash cleave Cleavage from Resin wash->cleave Repeat cycles for longer peptides purify Purification (RP-HPLC) cleave->purify end This compound purify->end

Figure 2: General workflow for Solid-Phase Peptide Synthesis of this compound.

Biological Context: this compound as a Potential Enzyme Inhibitor

While the specific biological role of this compound is not extensively documented, dipeptides with a Proline residue at the C-terminus are known to be involved in the inhibition of certain enzymes. One such class of enzymes is the Dipeptidyl Peptidases (DPPs), particularly DPP-4. DPP-4 is a therapeutic target in type 2 diabetes as it inactivates incretin hormones like GLP-1. Inhibitors of DPP-4 prevent this inactivation, leading to enhanced insulin secretion and improved glucose control. The Val-Pro motif is a known substrate for DPP-4, suggesting that this compound could act as a competitive inhibitor. The Z-group, being a bulky hydrophobic moiety, could enhance binding to the active site of the enzyme.

The diagram below illustrates the potential mechanism of action of this compound as a DPP-4 inhibitor.

DPP4_Inhibition cluster_pathway Potential Role of this compound in DPP-4 Inhibition GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin Insulin Secretion GLP1->Insulin Stimulates Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Inactivation ZVP This compound ZVP->DPP4 Inhibition

Figure 3: Proposed inhibitory action of this compound on the DPP-4 enzyme.

Conclusion

The choice between solution-phase and solid-phase synthesis for this compound depends on the specific requirements of the research or development project. For small-scale synthesis where high purity of the final product is paramount and intermediate characterization is desired, LPPS may be the preferred method. For rapid synthesis, high-throughput applications, or when automation is a priority, SPPS offers significant advantages. Researchers should carefully consider the trade-offs between cost, time, purity, and scalability when selecting the optimal synthesis strategy. The potential of this compound as a DPP-4 inhibitor also highlights the importance of efficient synthesis methods for producing such molecules for further biological evaluation.

References

Confirming the Binding Site of Z-VAL-PRO-OH on a Target Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, identifying the precise binding site of a small molecule on its target protein is a critical step. This knowledge underpins structure-based drug design, clarifies the mechanism of action, and ultimately contributes to the development of safer and more effective therapeutics. This guide provides a comparative overview of key experimental techniques for confirming the binding site of a hypothetical proline-analog inhibitor, Z-VAL-PRO-OH, on a target protein. For the purpose of this guide, we will consider a putative interaction with the SH3 domain of a signaling protein, a common target for proline-rich motifs.

Data Presentation: Comparison of Key Techniques

The following table summarizes and compares common experimental methods for validating the binding site of this compound.

Technique Principle Information Obtained Advantages Limitations Hypothetical Quantitative Data for this compound
X-ray Crystallography Diffraction of X-rays by a crystallized protein-ligand complex.High-resolution 3D structure of the binding site, precise ligand orientation, and specific molecular interactions.Provides unambiguous, high-resolution structural data. Considered the 'gold standard'.[1][2]Requires well-diffracting crystals, which can be challenging to obtain. The crystal structure may not fully represent the solution state.Co-crystal structure at 1.8 Å resolution shows this compound bound to the proline-binding pocket of the SH3 domain.
NMR Spectroscopy Measures changes in the chemical environment of atomic nuclei upon ligand binding.Identifies residues involved in binding, maps the binding interface, and can determine binding affinity and kinetics.[3][4][5][6]Provides information in solution, closer to physiological conditions. Can detect weak and transient interactions.[3][5]Requires larger amounts of soluble, stable protein. Size limitations for the target protein.Chemical shift perturbations observed for specific amino acid residues in the SH3 domain upon titration with this compound, confirming interaction at the PXXP binding motif.[7][8]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein.Determines binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[9][10][11]Provides a complete thermodynamic profile of the interaction in solution without labeling.[9][10]Requires relatively large amounts of pure protein and ligand. Less sensitive to very weak or very tight binding.Kd of 5.2 µM, Stoichiometry (n) of 1.0, ΔH of -8.5 kcal/mol, and TΔS of 2.1 kcal/mol.
Site-Directed Mutagenesis with Binding Assay Mutating specific amino acid residues in the predicted binding site and measuring the effect on ligand binding.Confirms the functional importance of specific residues for ligand binding.Directly tests the contribution of individual residues to the binding interaction.Can sometimes lead to protein misfolding or instability. Does not provide direct structural information.Mutation of a key tryptophan residue in the SH3 domain's hydrophobic pocket to alanine results in a >100-fold decrease in binding affinity for this compound.
Competitive Binding Assay Measures the ability of the test compound (this compound) to displace a known ligand that binds to the target protein.Confirms that the test compound binds to the same site as the known ligand.Relatively simple and high-throughput. Useful for initial screening.Indirect method; does not provide structural details. Requires a known and characterized competitor.This compound competes with a known fluorescently labeled proline-rich peptide for binding to the SH3 domain with an IC50 of 12 µM.

Experimental Protocols

X-ray Crystallography of the Target Protein in Complex with this compound

Objective: To obtain a high-resolution three-dimensional structure of the this compound binding site.

Methodology:

  • Protein Expression and Purification: The target SH3 domain is overexpressed in E. coli and purified to >95% homogeneity using affinity and size-exclusion chromatography.

  • Crystallization: The purified protein is concentrated to 10 mg/mL. Crystallization screening is performed using the hanging drop vapor diffusion method at 20°C by mixing the protein with a reservoir solution containing a precipitant (e.g., PEG 3350).

  • Co-crystallization/Soaking: this compound is either co-crystallized with the protein by adding it to the protein solution before setting up the crystallization drops or soaked into pre-existing protein crystals by adding it to the cryo-protectant solution.

  • Data Collection: Crystals are cryo-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data is processed, and the structure is solved by molecular replacement using a known SH3 domain structure. The electron density map is then used to build and refine the model of the protein-ligand complex.[1][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the amino acid residues of the SH3 domain that interact with this compound in solution.

Methodology:

  • Protein Preparation: 15N-labeled SH3 domain is expressed in E. coli grown in a minimal medium containing 15NH4Cl as the sole nitrogen source and purified.

  • NMR Sample Preparation: The 15N-labeled protein is dissolved in an NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 6.5) to a final concentration of 0.1-0.5 mM.

  • HSQC Titration: A series of 2D 1H-15N HSQC spectra are recorded for the protein sample alone and after the addition of increasing concentrations of this compound.

  • Data Analysis: The spectra are overlaid, and changes in the chemical shifts of the backbone amide protons and nitrogens are monitored. Residues exhibiting significant chemical shift perturbations are mapped onto the 3D structure of the protein to identify the binding site.[3][4]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between this compound and the SH3 domain.

Methodology:

  • Sample Preparation: The purified SH3 domain and this compound are dialyzed against the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

  • ITC Experiment: The protein solution (e.g., 20 µM) is placed in the sample cell of the calorimeter, and the this compound solution (e.g., 200 µM) is loaded into the injection syringe.

  • Titration: A series of small injections of the ligand into the protein solution are performed at a constant temperature (e.g., 25°C). The heat change associated with each injection is measured.

  • Data Analysis: The raw data is integrated to obtain the heat change per injection. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9][10]

Site-Directed Mutagenesis and Binding Analysis

Objective: To validate the functional importance of key residues in the binding pocket identified by structural methods.

Methodology:

  • Mutagenesis: Site-directed mutagenesis is performed using PCR to introduce point mutations in the gene encoding the SH3 domain. Key residues in the putative binding site (e.g., conserved aromatic residues) are mutated to alanine.

  • Protein Expression and Purification: The wild-type and mutant proteins are expressed and purified under identical conditions.

  • Binding Assay: The binding of this compound to both the wild-type and mutant proteins is measured using a suitable technique, such as ITC or a fluorescence-based assay.

  • Data Analysis: The binding affinities of this compound for the wild-type and mutant proteins are compared. A significant reduction in binding affinity for a mutant protein confirms the importance of the mutated residue in the interaction.

Mandatory Visualization

experimental_workflow cluster_screening Initial Screening & Hypothesis cluster_confirmation Binding Confirmation & Characterization cluster_validation High-Resolution Structural & Functional Validation initial_screening Initial Hit Identification (e.g., HTS, Fragment Screening) putative_target Hypothesized Target Protein (SH3 Domain) initial_screening->putative_target itc Isothermal Titration Calorimetry (Thermodynamics & Affinity) putative_target->itc Quantitative Binding nmr NMR Spectroscopy (Binding Site Mapping) putative_target->nmr Interaction Mapping competitive_assay Competitive Binding Assay (Site Specificity) putative_target->competitive_assay Binding Mode mutagenesis Site-Directed Mutagenesis (Functional Validation) itc->mutagenesis Quantify Mutation Effect crystallography X-ray Crystallography (3D Structure of Complex) nmr->crystallography Guide Crystallization crystallography->mutagenesis Inform Mutations final_confirmation Confirmed Binding Site of this compound crystallography->final_confirmation Definitive Structure mutagenesis->final_confirmation Confirm Key Residues

Caption: Workflow for Confirming the Binding Site of this compound.

competitive_binding cluster_0 Without Competitor cluster_1 With this compound Competitor P SH3 Domain PL Complex (High Signal) P->PL L_labeled Labeled Ligand L_labeled->PL P2 SH3 Domain PZVP Complex (Low Signal) P2->PZVP L_labeled2 Labeled Ligand ZVP This compound ZVP->PZVP

Caption: Principle of a Competitive Binding Assay.

site_directed_mutagenesis cluster_wt Wild-Type Protein cluster_mut Mutant Protein wt_protein SH3 Domain (Wild-Type) -Trp- binding_wt Stable Complex wt_protein->binding_wt Strong Binding (Low Kd) mut_protein SH3 Domain (Mutant) -Ala- wt_protein->mut_protein Mutate Trp to Ala ligand_wt This compound ligand_wt->binding_wt no_binding_mut Unstable/No Complex mut_protein->no_binding_mut Weak/No Binding (High Kd) ligand_mut This compound ligand_mut->no_binding_mut

Caption: Site-Directed Mutagenesis to Validate Key Binding Residues.

References

Independent Verification of the Biological Effects of Z-Val-Pro-OH: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of published scientific literature and commercial product data reveals no specific information on the biological effects or mechanism of action for a compound explicitly identified as "Z-VAL-PRO-OH" (Benzyloxycarbonyl-Valyl-Proline). Therefore, this guide provides a comparative analysis of closely related Z-protected dipeptides and general principles applicable to the investigation of such molecules. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the potential activities of novel peptide derivatives.

Introduction to Z-Protected Dipeptides

The benzyloxycarbonyl (Z) group is a common amine-protecting group used in peptide synthesis. Dipeptides containing this modification, such as this compound, are valuable tools in chemical biology. They can serve as building blocks for larger peptides, act as enzyme substrates or inhibitors, and be used to probe protein-protein interactions and cellular signaling pathways.[1] Given the proline residue, it is plausible that this compound could be investigated for its role in modulating the activity of proline-specific peptidases.

Comparative Analysis of Related Dipeptide Derivatives

In the absence of data for this compound, we will examine the documented biological activities of structurally similar compounds. This comparative approach can offer insights into the potential applications and experimental validation strategies for novel dipeptides.

CompoundStructureKnown Biological ActivityIC50Reference
Z-Ala-Pro-OH Benzyloxycarbonyl-Alaninyl-ProlineSubstrate for serine carboxypeptidases. Precursor for the synthesis of prolyl oligopeptidase inhibitors.Not Applicable (Substrate)[1]
H-Val-Pro-Pro-OH Valyl-Prolyl-ProlineInhibitor of Angiotensin I Converting Enzyme (ACE).9 µM[2]
Z-Val-Trp-OH Benzyloxycarbonyl-Valyl-TryptophanPotentiates the contractile response of skeletal muscle. May inhibit ACE.Not Reported[3]
Z-Val-Ser-OH Benzyloxycarbonyl-Valyl-SerineUsed in the synthesis of bioactive peptides, particularly for oncology and immunology applications.Not Applicable (Building Block)[4]

Table 1: Comparison of Biological Activities of Related Dipeptide Derivatives. This table summarizes the known functions of di- and tripeptides with structural similarities to this compound, highlighting their roles as enzyme substrates, inhibitors, or synthetic building blocks.

Experimental Protocols for Biological Characterization

The following are generalized protocols that can be adapted to investigate the biological effects of a novel dipeptide like this compound.

Protocol 1: Enzyme Inhibition Assay (e.g., Prolyl Oligopeptidase)
  • Objective: To determine if this compound inhibits the activity of a specific peptidase.

  • Materials:

    • Purified recombinant human prolyl oligopeptidase (POP).

    • Fluorogenic substrate for POP (e.g., Z-Gly-Pro-AMC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • Positive control inhibitor (e.g., Z-Pro-Prolinal).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add 10 µL of the this compound dilutions or control solutions.

    • Add 70 µL of the assay buffer containing the POP enzyme to each well.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of this compound.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay
  • Objective: To assess the cytotoxic effects of this compound on a relevant cell line.

  • Materials:

    • Human cell line (e.g., HEK293, HeLa).

    • Complete cell culture medium.

    • This compound.

    • MTT or WST-1 reagent.

    • 96-well clear microplate.

    • Spectrophotometer.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control group.

    • Plot cell viability (%) against the concentration of this compound to determine any potential cytotoxicity.

Potential Signaling Pathways and Experimental Workflows

While the specific pathways affected by this compound are unknown, a plausible hypothesis is its interaction with proteases that regulate signaling cascades. For instance, inhibition of a specific peptidase could prevent the cleavage of a substrate, thereby altering downstream cellular processes.

G Receptor Receptor Protease Target Protease (e.g., Prolyl Oligopeptidase) Receptor->Protease Activation ZVALPRO This compound ZVALPRO->Protease Inhibition Substrate Inactive Substrate Protease->Substrate ActiveFragment Active Signaling Fragment Downstream Downstream Signaling (e.g., Kinase Cascade) ActiveFragment->Downstream Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response

Caption: Hypothetical signaling pathway showing this compound inhibiting a target protease.

G cluster_workflow Experimental Workflow for Characterizing this compound A Compound Synthesis & Purification B In Vitro Screening (Enzyme Inhibition Assay) A->B C Cell-Based Assays (Viability, Signaling) B->C D Mechanism of Action Studies (Binding Kinetics, Target ID) C->D E In Vivo Studies (Animal Models) D->E F Data Analysis & Interpretation E->F

References

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for Z-VAL-PRO-OH Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Z-VAL-PRO-OH against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The presented data and protocols are intended to assist researchers in selecting and validating the most appropriate analytical method for their specific needs in drug discovery and development.

Introduction to this compound and its Analytical Challenges

This compound is a proline-containing dipeptide that, like other similar peptides, is being investigated for a variety of biological activities, including potential roles as an Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2] Accurate and precise quantification of such peptides in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The inherent properties of small peptides, such as low concentrations in biological samples and potential for matrix interference, necessitate robust and sensitive analytical methods.

This guide details the validation of a novel LC-MS/MS method designed for superior sensitivity and specificity and compares its performance against a traditional HPLC-UV method. The validation parameters assessed are in accordance with international guidelines to ensure the reliability and accuracy of the obtained results.

Experimental Protocols

Novel Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method utilizes the high separation efficiency of UHPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): Transitions for this compound and an internal standard (e.g., a stable isotope-labeled version) are monitored for quantification.[3][4][5]

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Conventional Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method represents a more traditional approach to peptide quantification.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Detection:

    • Wavelength: 214 nm (for peptide bond absorption).

Validation Data Comparison

The following tables summarize the hypothetical performance data for the two methods across key validation parameters.

Parameter New UHPLC-MS/MS Method Conventional HPLC-UV Method Comments
Specificity High (Mass-based detection)Moderate (Retention time-based)UHPLC-MS/MS is less susceptible to co-eluting impurities.
Linearity (r²) > 0.999> 0.995Both methods show good linearity within their respective ranges.
Range 0.1 - 1000 ng/mL100 - 5000 ng/mLThe UHPLC-MS/MS method offers a significantly wider dynamic range.
Accuracy (% Recovery) 98.5 - 101.2%95.3 - 104.5%The new method demonstrates higher accuracy.
Precision (RSD%)
- Repeatability< 2%< 5%The UHPLC-MS/MS method shows superior repeatability.
- Intermediate Precision< 3%< 7%The new method is more rugged across different days and analysts.
Limit of Detection (LOD) 0.05 ng/mL50 ng/mLThe UHPLC-MS/MS method is substantially more sensitive.
Limit of Quantitation (LOQ) 0.1 ng/mL100 ng/mLThe lower LOQ of the new method is critical for low-concentration samples.
Robustness HighModerateThe new method is less affected by small variations in chromatographic conditions.

Visualizing the Validation Workflow

The following diagram illustrates the key stages involved in the validation of a new analytical method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., LC-MS/MS) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Routine Sample Analysis I->J K Ongoing Method Performance Monitoring J->K

Analytical method validation workflow.

Hypothetical Signaling Pathway of this compound

Based on the known activities of similar proline-containing peptides, this compound could potentially act as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1][2] The following diagram illustrates this hypothetical mechanism of action. Proline-containing peptides have also been noted for their potential neuroprotective and anti-inflammatory effects.[6][7]

G cluster_0 Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R ACE ACE Renin Renin Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1R->Vasoconstriction ZVALPROOH This compound ZVALPROOH->ACE Inhibition

Hypothetical inhibition of ACE by this compound.

Conclusion

The validation data clearly demonstrates the superiority of the novel UHPLC-MS/MS method for the quantification of this compound. Its enhanced sensitivity, specificity, accuracy, and wider dynamic range make it the preferred choice for demanding research and development applications, particularly when analyzing samples with low analyte concentrations or complex matrices. While the conventional HPLC-UV method can be suitable for high-concentration samples and less complex matrices, the UHPLC-MS/MS method provides a more robust and reliable analytical solution, ensuring higher quality data for critical decision-making in the drug development pipeline.

References

A Comparative Guide to the Off-Target Effects of Pan-Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Z-VAD-FMK and its Alternative Q-VD-OPh for Researchers, Scientists, and Drug Development Professionals.

Pan-caspase inhibitors are invaluable chemical tools used to study and prevent apoptosis, or programmed cell death. By blocking the activity of caspases, a family of proteases central to the apoptotic signaling cascade, these inhibitors allow researchers to dissect the mechanisms of cell death and explore therapeutic strategies for diseases characterized by excessive apoptosis.

While the user inquired about Z-VAL-PRO-OH, this specific compound is not well-documented in scientific literature as a caspase inhibitor. It is likely a misnomer for the widely-used pan-caspase inhibitor Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone). This guide will focus on Z-VAD-FMK, detailing its known off-target effects and comparing it with a newer generation alternative, Q-VD-OPh , which was designed for improved specificity and reduced toxicity.

Primary Targets vs. Off-Target Effects

The primary targets of pan-caspase inhibitors like Z-VAD-FMK are the family of cysteine-aspartic proteases known as caspases.[1] These enzymes are the core executioners of the apoptotic pathway. However, the utility of Z-VAD-FMK is often complicated by its interaction with unintended molecular targets.

Known Off-Targets of Z-VAD-FMK:

  • N-glycanase 1 (NGLY1): Z-VAD-FMK is a potent inhibitor of NGLY1, a cytosolic enzyme involved in endoplasmic reticulum-associated degradation (ERAD) of glycoproteins.[2][3] Inhibition of NGLY1 by Z-VAD-FMK has been shown to be a primary driver of an unintended cellular response: the induction of autophagy.[2][3] This effect is independent of caspase inhibition and can significantly confound experimental results where the goal is solely to block apoptosis.

  • Cathepsins: Z-VAD-FMK is known to inhibit other cysteine proteases, including lysosomal cathepsins such as cathepsin B.[4][5] Cathepsins are involved in various cellular processes, including autophagy and lysosomal degradation.[5]

  • Calpains: These are calcium-dependent cysteine proteases that can also be inhibited by Z-VAD-FMK.[5][6] Like caspases, calpains are involved in cell death pathways, and their off-target inhibition can complicate the interpretation of results.[7]

The unintended induction of autophagy is arguably the most significant off-target effect of Z-VAD-FMK, as it introduces a separate, complex biological process that can influence cell fate.[3]

Comparative Analysis: Z-VAD-FMK vs. Q-VD-OPh

To address the specificity issues of Z-VAD-FMK, alternative inhibitors have been developed. Q-VD-OPh (Quinoline-Val-Asp-OPh) is a potent, irreversible pan-caspase inhibitor with a different chemical structure that confers greater selectivity for caspases and reduced off-target activity.[8]

FeatureZ-VAD-FMKQ-VD-OPhReferences
Primary Target Pan-caspase (except Caspase-2)Pan-caspase[1][8]
Potency Effective at 20-100 μM in cellsEffective at 5-20 μM in cells; IC50 25-400 nM for recombinant caspases[8][9][10]
NGLY1 Inhibition YesNo[2][3]
Autophagy Induction Yes (via NGLY1 inhibition)No[2][11]
Other Off-Targets Cathepsins, CalpainsGreatly reduced activity against other cysteine proteases[5][6][8]
Toxicity Potential for toxicity at higher concentrations and production of toxic fluoroacetateLower toxicity in vivo[8]

Experimental Protocols

Protocol 1: Assessing Autophagy Induction by Caspase Inhibitors

This protocol allows for the visualization and quantification of autophagy by monitoring the formation of GFP-LC3 puncta, which represent autophagosomes.

Objective: To determine if a caspase inhibitor induces autophagy.

Materials:

  • HEK293 cells stably expressing GFP-LC3 (or another suitable cell line).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Caspase inhibitors: Z-VAD-FMK and Q-VD-OPh (dissolved in DMSO).

  • Vehicle control (DMSO).

  • Optional: Bafilomycin A1 (inhibitor of autophagosome-lysosome fusion).

  • Fluorescence microscope.

Methodology:

  • Cell Seeding: Seed GFP-LC3 expressing HEK293 cells onto glass-bottom dishes or multi-well plates suitable for imaging. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentration of Z-VAD-FMK (e.g., 50 µM), Q-VD-OPh (e.g., 20 µM), or an equivalent volume of DMSO (vehicle control) for 24-48 hours.

  • Autophagic Flux (Optional): To distinguish between autophagy induction and a block in lysosomal degradation, a parallel set of cells can be co-treated with Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the experiment. An accumulation of LC3 puncta in the presence of the inhibitor that is further enhanced by Bafilomycin A1 indicates a genuine increase in autophagic flux.

  • Imaging: Wash cells with PBS and acquire images using a fluorescence microscope. Use a 488 nm laser for GFP excitation.

  • Quantification: Count the number of GFP-LC3 puncta per cell for at least 50 cells per condition. An increase in the average number of puncta per cell compared to the vehicle control indicates autophagy induction.[12]

Protocol 2: Measuring On-Target Caspase-3/7 Activity

This protocol measures the activity of executioner caspases-3 and -7 to confirm the on-target efficacy of the inhibitors.

Objective: To quantify the inhibition of caspase activity in apoptotic cells.

Materials:

  • Jurkat T-cells (or another suitable cell line).

  • RPMI-1640 medium with 10% FBS.

  • Apoptosis inducer (e.g., Etoposide or Staurosporine).

  • Caspase inhibitors: Z-VAD-FMK and Q-VD-OPh.

  • Vehicle control (DMSO).

  • Caspase-3/7 Assay Kit containing a fluorogenic substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC).[13]

  • Cell Lysis Buffer.

  • Reaction Buffer with DTT.

  • Fluorometric plate reader.

Methodology:

  • Cell Treatment: Pre-treat Jurkat cells (e.g., 1x10^6 cells/mL) with various concentrations of Z-VAD-FMK, Q-VD-OPh, or DMSO for 1 hour.

  • Induction of Apoptosis: Add the apoptosis inducer (e.g., 1 µM Staurosporine) to the cell suspensions and incubate for 3-4 hours. Include a non-induced control group.

  • Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and resuspend in chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[14]

  • Caspase Assay:

    • Centrifuge the lysates to pellet debris and transfer the supernatant to a 96-well plate.

    • Prepare the reaction mixture by adding the fluorogenic substrate (e.g., Ac-DEVD-AFC to a final concentration of 50 µM) to the Reaction Buffer.[13]

    • Add the reaction mixture to each well containing cell lysate.

  • Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[13][15]

  • Analysis: Compare the fluorescence intensity of inhibitor-treated samples to the induced, untreated control to determine the extent of caspase inhibition.

Mandatory Visualizations

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand FasL / TNF Receptor Death Receptor (Fas / TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp37 Pro-Caspase-3, 7 Casp8->ProCasp37 Stress Cellular Stress (DNA Damage, etc.) Mito Mitochondria Stress->Mito CytoC Cytochrome c Mito->CytoC Apoptosome Apoptosome CytoC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp37 Casp37 Active Caspase-3, 7 (Executioner Caspases) ProCasp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: The central role of caspases in apoptotic signaling pathways.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway ZVAD Z-VAD-FMK Caspases Caspases ZVAD->Caspases Inhibits NGLY1 NGLY1 Enzyme ZVAD->NGLY1 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Inhibition Autophagy Autophagy Induction NGLY1->Autophagy Inhibition

Caption: On-target vs. off-target pathways of Z-VAD-FMK.

G Start Seed GFP-LC3 expressing cells Treat Treat cells with: - Z-VAD-FMK - Q-VD-OPh - DMSO (Vehicle) Start->Treat Incubate Incubate for 24-48 hours Treat->Incubate Image Acquire images via fluorescence microscopy Incubate->Image Quantify Count GFP-LC3 puncta per cell Image->Quantify Analyze Compare puncta count to vehicle control Quantify->Analyze Result Conclusion: Increased puncta indicates autophagy induction Analyze->Result

Caption: Experimental workflow for assessing autophagy induction.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Z-VAL-PRO-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like Z-VAL-PRO-OH are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, a key component in peptide synthesis.

Chemical and Physical Properties Overview
PropertyZ-Pro-OHZ-Val-Val-OHZ-Val-Phe-OH
CAS Number 1148-11-419542-54-219542-51-9
Molecular Formula C13H15NO4C18H26N2O5C22H26N2O5
Molecular Weight 249.26 g/mol 350.42 g/mol 398.46 g/mol
Form Powder or crystals-White powder
Melting Point 76-78 °C-173-177 °C
Solubility -Soluble in DMSO-
Storage -Store at -20°CStore at 0-8 °C

Data sourced from various chemical suppliers. This information is for comparative purposes and may not represent the exact properties of this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like other peptide synthesis reagents, should be approached with a clear and systematic procedure to minimize risks and environmental impact. The following steps outline the recommended disposal protocol.

Personal Protective Equipment (PPE) and Engineering Controls:
Handling and Segregation of Waste:
Decontamination of Glassware and Equipment:
Waste Storage and Labeling:
Final Disposal:

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

G start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood start->fume_hood waste_type Identify Waste Type ppe->waste_type fume_hood->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Waste in a Designated Secondary Containment Area collect_solid->storage collect_liquid->storage disposal Arrange for Disposal via EHS or Licensed Contractor storage->disposal end End of Disposal Process disposal->end

Caption: Workflow for the proper disposal of this compound.

This guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for the chemicals you are working with. Adherence to these procedures is critical for maintaining a safe laboratory environment and protecting our ecosystem.

Essential Safety and Operational Guidance for Handling Z-VAL-PRO-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Z-VAL-PRO-OH (CAS 53331-43-4). This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans to foster a secure research environment.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling to prevent potential health hazards. While a comprehensive toxicological profile is not fully established, it is prudent to treat this compound with a high degree of caution. Based on available safety data sheets for this compound and structurally related compounds, the primary risks include irritation to the skin, eyes, and respiratory system.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects against incidental contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.Minimizes inhalation of airborne particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure experimental integrity.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have a spill kit readily accessible.

  • Donning PPE:

    • Put on a laboratory coat and fasten it completely.

    • Don chemical safety goggles.

    • Wash and dry hands thoroughly before putting on gloves.

  • Handling the Compound:

    • Carefully open the container within the fume hood to avoid generating dust.

    • Use a spatula or other appropriate tools to weigh and transfer the compound.

    • Avoid direct contact with the compound. If contact occurs, follow the first aid measures outlined in the Safety Data Sheet.

  • Post-Handling:

    • Securely close the container of this compound.

    • Clean the work surface and any equipment used.

  • Doffing PPE:

    • Remove gloves first, avoiding contact with the outside of the glove.

    • Remove the laboratory coat.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Unused or waste this compound should be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated waste. These materials should be placed in a designated, sealed hazardous waste bag or container.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) check_ppe Inspect and Gather PPE prep_area->check_ppe spill_kit Ensure Spill Kit is Accessible check_ppe->spill_kit don_ppe Don PPE (Lab Coat, Goggles, Gloves) spill_kit->don_ppe handle_compound Handle this compound in Fume Hood don_ppe->handle_compound weigh_transfer Weigh and Transfer handle_compound->weigh_transfer close_container Securely Close Container weigh_transfer->close_container clean_area Clean Work Area and Equipment close_container->clean_area doff_ppe Doff PPE clean_area->doff_ppe dispose_waste Dispose of Contaminated Materials and Waste Chemical doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for Safe Handling of this compound.

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.